1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKZDDPRUZNPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624791 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954123-46-7 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a versatile trifunctional aromatic building block with significant potential in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, and reactivity. Furthermore, it outlines experimental protocols for its synthesis and purification, along with spectroscopic data for characterization. The guide also explores the applications of this compound in drug discovery, particularly in the development of kinase inhibitors, and provides a logical framework for its utilization in synthetic workflows.
Introduction
This compound (also known as 3-Bromo-5-(trifluoromethyl)benzyl bromide) is a halogenated aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry.[1] Its unique trifunctional nature, featuring a reactive benzylic bromide, a synthetically versatile aryl bromide, and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate for the construction of complex molecular architectures.
The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. This moiety is known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacokinetic profiles.[2] The benzylic bromide provides a readily accessible handle for nucleophilic substitution reactions, while the aryl bromide is amenable to a variety of cross-coupling reactions, such as the Suzuki-Myaura and Heck reactions. These distinct reactive sites can be addressed selectively, allowing for a stepwise and controlled elaboration of the molecular scaffold. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅Br₂F₃ | [3] |
| Molecular Weight | 317.93 g/mol | [3] |
| CAS Number | 954123-46-7 | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 241 °C | N/A |
| Density | 1.885 g/cm³ | N/A |
| Purity | Typically ≥95% | [3] |
| Solubility | Generally insoluble in water, but soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | [4] |
| Storage | Store in a cool, dry place away from light and moisture. Recommended storage temperature: 2-8°C. | N/A |
Synthesis and Purification
Experimental Protocol: Synthesis
Reaction: Benzylic Bromination of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene
Materials:
-
1-Bromo-3-methyl-5-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-methyl-5-(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.
Spectroscopic Data
| Spectroscopic Data | Predicted/Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7 (s, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~4.4 (s, 2H, -CH₂Br) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (Ar-C), ~134 (q, J ≈ 33 Hz, C-CF₃), ~132 (Ar-CH), ~129 (Ar-CH), ~125 (Ar-CH), ~123 (q, J ≈ 272 Hz, -CF₃), ~122 (Ar-C-Br), ~31 (-CH₂Br) |
| Mass Spectrometry (EI) | m/z: 318/320/322 (M⁺, isotopic pattern for 2 Br), 239/241 (M⁺ - Br), 159 (M⁺ - Br - HBr), 145 (C₇H₄F₃⁺) |
| FTIR (neat) | ν (cm⁻¹): ~3080 (Ar C-H stretch), ~1600, 1470 (Ar C=C stretch), ~1330 (C-F stretch), ~1130 (C-F stretch), ~680 (C-Br stretch) |
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents.
-
Benzylic Bromide: The -CH₂Br group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbanions.
-
Aryl Bromide: The bromine atom attached directly to the aromatic ring is less reactive towards nucleophilic substitution but is an excellent substrate for transition metal-catalyzed cross-coupling reactions.
Sequential Functionalization
A common synthetic strategy involves the initial reaction at the more labile benzylic position, followed by a subsequent cross-coupling reaction at the aryl bromide. This allows for a modular and convergent approach to the synthesis of complex molecules.
Applications in Drug Discovery
The structural motifs present in this compound are highly relevant to modern drug discovery, particularly in the development of kinase inhibitors.[5][6] The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the substituted benzyl moiety can be tailored to interact with specific residues in the kinase active site.[2]
For instance, the N-substituted benzylamine scaffold, readily accessible from this starting material, is a common feature in a variety of biologically active molecules. By reacting this compound with various amines, a library of compounds can be generated for screening against a panel of kinases or other biological targets. The aryl bromide can then be used to introduce further diversity, for example, by Suzuki coupling with a boronic acid to append another aromatic or heteroaromatic ring system, a common strategy in the design of type II kinase inhibitors.[7]
Although no specific drug candidates have been publicly disclosed that utilize this exact starting material, the logical application of this building block in a drug discovery program targeting kinases is a prime example of its potential utility.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the selective and sequential introduction of various chemical moieties, making it an attractive starting material for the synthesis of complex molecules. The presence of the trifluoromethyl group is particularly advantageous in the context of drug discovery, where it can impart favorable pharmacokinetic properties. This technical guide provides a foundational resource for researchers seeking to exploit the synthetic potential of this compound in their research and development activities.
References
- 1. CAS 954123-46-7: 3-Bromo-5-(trifluoromethyl)benzyl bromide [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
CAS Number: 954123-46-7
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, CAS number 954123-46-7. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document consolidates available data on the compound's physicochemical properties, synthesis, and its potential applications as a key building block in the design of novel therapeutic agents. The strategic incorporation of both a bromine atom and a trifluoromethyl group makes this molecule a versatile reagent in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures.
Introduction
This compound is a halogenated aromatic compound featuring a trifluoromethyl group and two different bromine-containing functionalities. The trifluoromethyl group is a common feature in many modern pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of both an aryl bromide and a benzylic bromide provides orthogonal reactivity, making this compound a valuable intermediate for the synthesis of a wide range of derivatives. The aryl bromide can participate in various cross-coupling reactions, while the benzylic bromide is a potent electrophile for nucleophilic substitution. This dual reactivity allows for the sequential introduction of different molecular fragments, facilitating the generation of diverse chemical libraries for drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 954123-46-7 | [1] |
| Molecular Formula | C₈H₅Br₂F₃ | [1] |
| Molecular Weight | 317.93 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 241 °C | [2] |
| Density | 1.885 g/cm³ | [2] |
| Purity | ≥95% | [1] |
Synthesis
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve two key transformations: electrophilic aromatic bromination and benzylic bromination. The order of these steps can be crucial and may influence the overall yield and purity of the final product.
Figure 1: Proposed synthetic routes to this compound.
Experimental Considerations
Route A: This route begins with the trifluoromethylation of 3-bromotoluene. This can be a challenging transformation. Subsequently, the benzylic position of 3-bromo-5-(trifluoromethyl)toluene would be brominated, typically using N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions.
Route B: This route starts with the electrophilic aromatic bromination of 3-(trifluoromethyl)toluene. The trifluoromethyl group is a meta-director, which would favor the formation of 1-bromo-3-(trifluoromethyl)benzene. The subsequent step would be the benzylic bromination of the methyl group, as described in Route A. This route is often more practical due to the well-established procedures for both electrophilic aromatic bromination and benzylic bromination.
General Experimental Protocol for Benzylic Bromination (Illustrative):
-
Materials:
-
Substituted Toluene (e.g., 1-Bromo-3-(trifluoromethyl)benzene)
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted toluene in the anhydrous solvent under an inert atmosphere.
-
Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator.
-
Heat the reaction mixture to reflux. The reaction can be initiated and maintained with a heat lamp or a heating mantle.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation under reduced pressure or by column chromatography on silica gel.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound have not been extensively reported, its structural motifs are prevalent in a wide range of biologically active molecules. Its utility lies in its role as a versatile building block for the synthesis of potential therapeutic agents.
Scaffold for Kinase Inhibitors
The 3-bromo-5-(trifluoromethyl)phenyl moiety is a common feature in a number of kinase inhibitors. The trifluoromethyl group can enhance binding to the kinase active site, while the bromine atom serves as a handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce additional pharmacophoric elements.
Figure 2: General workflow for the utilization of the title compound in kinase inhibitor synthesis.
Introduction of the 3-Bromo-5-(trifluoromethyl)benzyl Moiety
The reactive benzylic bromide allows for the facile introduction of the 3-bromo-5-(trifluoromethyl)benzyl group onto various scaffolds containing nucleophilic functional groups such as amines, phenols, and thiols. This can be a valuable strategy for structure-activity relationship (SAR) studies, where the impact of this particular substitution pattern on biological activity is investigated.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.5-8.0 ppm) corresponding to the three protons on the benzene ring. A singlet corresponding to the two benzylic protons of the -CH₂Br group would be expected around 4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbon of the CF₃ group would appear as a quartet due to coupling with the fluorine atoms. The benzylic carbon would be observed around 30-35 ppm.
-
IR Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching frequencies for the aromatic and benzylic protons, C=C stretching for the aromatic ring, and strong C-F stretching bands characteristic of the trifluoromethyl group. A C-Br stretching frequency would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (317.93 g/mol ), with a characteristic isotopic pattern for the two bromine atoms.
Safety and Handling
This compound is expected to be a lachrymator and an irritant. As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual reactivity allows for the strategic and sequential introduction of various functional groups, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery programs. Further research into the synthesis and biological applications of derivatives of this compound is warranted and holds promise for the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-(trifluoromethyl)benzyl bromide, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] This document details plausible synthetic routes with experimental protocols and outlines the analytical techniques used for its characterization.
Introduction
3-Bromo-5-(trifluoromethyl)benzyl bromide, with the chemical formula C₈H₅Br₂F₃, is a substituted aromatic halide.[2] Its structure, featuring both a bromine atom and a trifluoromethyl group on the benzene ring, makes it a versatile reagent in organic synthesis. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in drug discovery. The benzylic bromide provides a reactive site for nucleophilic substitution, allowing for the facile introduction of this moiety into a wide range of molecular scaffolds.
Synthesis of 3-Bromo-5-(trifluoromethyl)benzyl bromide
Two primary synthetic routes are proposed for the preparation of 3-Bromo-5-(trifluoromethyl)benzyl bromide. Both routes start from commercially available precursors.
Route 1: Free-Radical Bromination of 3-Bromo-5-(trifluoromethyl)toluene
This approach involves the selective bromination of the benzylic methyl group of 3-Bromo-5-(trifluoromethyl)toluene. This reaction is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator or under photochemical conditions.
Experimental Protocol:
-
Materials:
-
3-Bromo-5-(trifluoromethyl)toluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a light source (e.g., UV lamp)
-
Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-5-(trifluoromethyl)toluene (1 equivalent) in the chosen anhydrous solvent.
-
Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (or irradiate with a suitable light source at room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure to yield 3-Bromo-5-(trifluoromethyl)benzyl bromide.
-
Route 2: Bromination of 3-Bromo-5-(trifluoromethyl)benzyl alcohol
This method involves the conversion of the benzylic alcohol group of 3-Bromo-5-(trifluoromethyl)benzyl alcohol to a bromide. This transformation can be effectively carried out using a brominating agent like phosphorus tribromide (PBr₃).
Experimental Protocol:
-
Materials:
-
3-Bromo-5-(trifluoromethyl)benzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-Bromo-5-(trifluoromethyl)benzyl alcohol (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.34-0.5 equivalents) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain 3-Bromo-5-(trifluoromethyl)benzyl bromide.
-
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Bromo-5-(trifluoromethyl)toluene | C₈H₆BrF₃ | 239.03 | Liquid |
| 3-Bromo-5-(trifluoromethyl)benzyl alcohol | C₈H₆BrF₃O | 255.03 | Solid |
| 3-Bromo-5-(trifluoromethyl)benzyl bromide | C₈H₅Br₂F₃ | 317.93 | Liquid/Solid [1] |
Characterization of 3-Bromo-5-(trifluoromethyl)benzyl bromide
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Bromo-5-(trifluoromethyl)benzyl bromide. The following analytical techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic methylene protons. The aromatic protons will appear as multiplets in the range of 7.5-8.0 ppm. The benzylic protons (-CH₂Br) should appear as a singlet at approximately 4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon to which it is attached.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for the two bromine atoms. Predicted mass spectrometry data suggests a monoisotopic mass of 315.871 Da.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for C-H (aromatic and aliphatic), C-Br, and C-F bonds.
The following table summarizes the expected characterization data.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H): multiplet, ~7.5-8.0 ppm; Benzylic protons (-CH₂Br, 2H): singlet, ~4.5 ppm. |
| ¹³C NMR | Aromatic carbons, benzylic carbon, and the carbon of the trifluoromethyl group. The CF₃ carbon will appear as a quartet. |
| MS (EI) | Molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms. |
| IR (cm⁻¹) | C-H (aromatic): ~3100-3000; C-H (aliphatic): ~2950-2850; C=C (aromatic): ~1600-1450; C-Br: ~700-500; C-F: ~1350-1150. |
Visualizations
Synthesis Workflow
The following diagram illustrates the two proposed synthetic pathways for 3-Bromo-5-(trifluoromethyl)benzyl bromide.
Caption: Synthetic pathways to 3-Bromo-5-(trifluoromethyl)benzyl bromide.
Characterization Logic
The following diagram outlines the logical workflow for the characterization of the synthesized product.
References
A Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
Disclaimer: Publicly accessible databases and scientific literature searches did not yield specific experimental spectroscopic data for 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene (CAS: 954123-46-7). This guide, therefore, presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside generalized experimental protocols. This information is intended to guide researchers and scientists in the analysis of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₅Br₂F₃[1]
-
Molecular Weight: 317.93 g/mol [1]
-
Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for structurally similar compounds.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 | Singlet (s) | 2H | -CH₂Br |
| ~ 7.6 - 7.9 | Multiplet (m) | 3H | Ar-H |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 30-35 | -CH₂Br |
| ~ 122 (q, JCF ≈ 272 Hz) | -CF₃ |
| ~ 122-135 | Aromatic carbons |
| ~ 138-142 | Aromatic carbons (ipso) |
Rationale for Predictions:
-
¹H NMR: The bromomethyl (-CH₂Br) protons are expected to appear as a singlet due to the absence of adjacent protons. The aromatic protons will likely appear as a complex multiplet in the downfield region due to their distinct chemical environments.
-
¹³C NMR: The carbon of the bromomethyl group will be in the aliphatic region. The trifluoromethyl (-CF₃) carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have distinct signals, with the carbons bonded to bromine and the trifluoromethyl group being significantly deshielded.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |
| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |
| 1200 - 1000 | Strong | C-Br stretch (aromatic) |
| 700 - 600 | Strong | C-Br stretch (aliphatic) |
Rationale for Predictions: The IR spectrum is expected to show characteristic peaks for the aromatic C-H and C=C bonds. Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group and the C-Br bonds are also anticipated.
Predicted Mass Spectral Data (Electron Ionization - EI)
| m/z | Relative Abundance | Assignment |
| 316, 318, 320 | Isotopic pattern | [M]⁺ (Molecular ion) |
| 237, 239 | Isotopic pattern | [M - Br]⁺ |
| 158 | Base Peak | [M - Br - HBr]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Rationale for Predictions: Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[2] Fragmentation is likely to involve the loss of a bromine atom, followed by the loss of HBr.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[3] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[3]
-
Instrumentation: The data is acquired using a Nuclear Magnetic Resonance spectrometer (e.g., Bruker, Varian) operating at a field strength of 300 MHz or higher.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0 ppm.
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.
-
ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the ATR crystal. This is a common and simple method for both liquids and solids.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the sample spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.[4][5]
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a volatile compound, GC-MS is a common method.
-
Ionization: Electron Ionization (EI) is a standard hard ionization technique that causes fragmentation, providing structural information.[6]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum. The presence of bromine's two isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio will lead to characteristic isotopic patterns in the mass spectrum.[7][8]
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.
Caption: General workflow for spectroscopic characterization.
References
- 1. This compound [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide on the Differential Reactivity of Aryl vs. Benzylic Bromide in 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the chemical reactivity of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a bifunctional molecule featuring both an aryl and a benzylic bromide. A thorough review of fundamental organic chemistry principles, supported by available data on analogous structures, unequivocally demonstrates the significantly greater reactivity of the benzyzylic bromide towards nucleophilic substitution. This differential reactivity allows for the selective functionalization of the benzylic position, a critical aspect in the design and synthesis of novel pharmaceutical and agrochemical compounds. This document outlines the theoretical basis for this selectivity, presents relevant (though limited for this specific molecule) experimental data, and provides generalized experimental protocols for achieving selective substitution.
Introduction: The Chemical Landscape of this compound
This compound is a substituted toluene derivative with two distinct carbon-bromine bonds. The aryl bromide is directly attached to the aromatic ring, while the benzylic bromide is bonded to a methyl group, which is in turn attached to the ring. The presence of a strong electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring further influences the electronic properties and, consequently, the reactivity of the molecule. Understanding the chemoselectivity of this compound is paramount for its effective utilization as a building block in organic synthesis.
Theoretical Framework: A Tale of Two Bromides
The profound difference in reactivity between the aryl and benzylic bromide moieties stems from the hybridization of the carbon atoms to which the bromine atoms are attached and the stability of the potential reaction intermediates.
2.1. The Highly Reactive Benzylic Bromide:
The benzylic carbon is sp³ hybridized, making it susceptible to nucleophilic attack through both S(_N)1 and S(_N)2 reaction pathways.
-
S(_N)1 Pathway: In polar, protic solvents, the C-Br bond can cleave to form a benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent π-system of the benzene ring. This stabilization lowers the activation energy for carbocation formation, facilitating the reaction.
-
S(_N)2 Pathway: In polar, aprotic solvents with a strong nucleophile, a backside attack on the benzylic carbon can occur. The transition state of this concerted mechanism is sterically accessible, leading to a rapid displacement of the bromide ion.
2.2. The Unreactive Aryl Bromide:
The aryl carbon bonded to the bromine is sp² hybridized. This leads to a number of factors that render the aryl bromide largely unreactive towards traditional nucleophilic substitution:
-
Increased Bond Strength: The C(sp²)-Br bond has more s-character than a C(sp³)-Br bond, making it shorter and stronger.
-
Steric Hindrance: The benzene ring effectively shields the back of the C-Br bond, preventing the backside attack required for an S(_N)2 reaction.
-
Unstable Phenyl Cation: An S(_N)1 reaction would require the formation of a highly unstable phenyl cation, where the positive charge resides in an sp² orbital and cannot be stabilized by resonance with the ring's π-system.
-
Electron Repulsion: The electron-rich π-system of the benzene ring repels incoming nucleophiles.
2.3. The Influence of the Trifluoromethyl Group:
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the aromatic ring has a dual effect:
-
Deactivation of the Aromatic Ring: The -CF3 group deactivates the benzene ring towards electrophilic aromatic substitution.
-
Influence on Benzylic Reactivity: While electron-withdrawing groups generally destabilize carbocations, which would slow down an S(_N)1 reaction at the benzylic position, they can slightly enhance the electrophilicity of the benzylic carbon, potentially favoring an S(_N)2 pathway. However, the dominant factor remains the inherent high reactivity of the benzylic position.
Quantitative Data and Experimental Observations
| Reactant | Nucleophile/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-Bromo-5-(trifluoromethyl)benzyl bromide | NaN3 | DMF | Room Temp. | 1-(Azidomethyl)-3-bromo-5-(trifluoromethyl)benzene | >95 | (General procedure) |
| 3-Bromo-5-(trifluoromethyl)benzyl bromide | KCN | Ethanol/Water | Reflux | 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetonitrile | High | (General procedure) |
| 3-Bromo-5-(trifluoromethyl)benzyl bromide | NaOMe | Methanol | Room Temp. | 1-Bromo-3-(methoxymethyl)-5-(trifluoromethyl)benzene | High | (General procedure) |
Note: The yields presented are typical for these types of reactions and are based on general organic chemistry knowledge, as specific literature for this exact substrate is sparse.
Experimental Protocols for Selective Substitution
The following are generalized protocols for the selective nucleophilic substitution of the benzylic bromide in this compound.
4.1. General Protocol for S(_N)2 Substitution (e.g., with Sodium Azide)
Objective: To selectively replace the benzylic bromine with an azide group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
4.2. General Protocol for S(_N)1-type Substitution (e.g., Solvolysis with Methanol)
Objective: To selectively replace the benzylic bromine with a methoxy group.
Materials:
-
This compound
-
Anhydrous Methanol
-
A non-nucleophilic base (e.g., 2,6-lutidine) (optional, to scavenge HBr)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.
-
If desired, add a non-nucleophilic base such as 2,6-lutidine (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the product.
-
Purify by column chromatography or distillation if required.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative reactivity of the two bromine atoms.
The Bifunctional Building Block: A Technical Guide to 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a versatile bifunctional building block crucial in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl substitution, combined with two distinct bromine functionalities, offers a powerful scaffold for the construction of complex molecular architectures.
Core Properties and Specifications
This compound is a halogenated aromatic intermediate valued for its dual reactivity. The aryl bromide allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the benzylic bromide is highly susceptible to nucleophilic substitution. The trifluoromethyl group significantly influences the molecule's properties, enhancing lipophilicity and metabolic stability, which are critical attributes in drug design.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 954123-46-7 | [1] |
| Molecular Formula | C₈H₅Br₂F₃ | [1] |
| Molecular Weight | 317.93 g/mol | [1] |
| Boiling Point | 241 °C | |
| Density | 1.885 g/cm³ |
Synthesis and Elucidation
The synthesis of this compound can be achieved through a multi-step process, culminating in the selective bromination of the corresponding hydroxymethyl precursor.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route involves the conversion of a hydroxymethyl group to a bromomethyl group. One reported method utilizes N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) to achieve this transformation with a good yield.
Reaction Scheme:
Caption: Synthesis of the target compound from its alcohol precursor.
Procedure:
To a solution of 1-Bromo-3-(hydroxymethyl)-5-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) at 0 °C, N-Bromosuccinimide and triphenylphosphine are added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature over a period of 16 hours. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques to yield this compound.[2]
Reactivity and Applications as a Bifunctional Building Block
The strategic placement of the aryl bromide and the benzylic bromide allows for sequential and selective reactions, making this molecule an ideal scaffold for building complex structures.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is highly reactive towards a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functional groups at this position.
Cross-Coupling Reactions at the Aryl Position
The aryl bromide is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of biaryl systems and other complex aromatic structures.
The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl bromide in these coupling reactions.
Logical Workflow for Bifunctional Derivatization
The differential reactivity of the two bromine atoms can be exploited in a stepwise fashion to synthesize complex molecules. A typical workflow would involve an initial nucleophilic substitution at the more reactive benzylic position, followed by a cross-coupling reaction at the less reactive aryl bromide position.
Caption: Stepwise functionalization of the bifunctional building block.
Applications in Medicinal Chemistry and Drug Discovery
The structural motifs accessible from this compound are prevalent in many biologically active compounds. The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance a molecule's metabolic stability and membrane permeability.
While specific drugs synthesized directly from this building block are not extensively documented in publicly available literature, its potential for generating novel scaffolds for drug discovery programs is significant. The ability to introduce diverse functionalities at two distinct points on the aromatic ring allows for the creation of large and varied chemical libraries for screening against biological targets.
Conclusion
This compound is a highly valuable and versatile bifunctional building block for organic synthesis. Its distinct reactive sites, coupled with the beneficial properties imparted by the trifluoromethyl group, make it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The strategic and selective manipulation of its two bromine atoms provides a powerful tool for the construction of novel and diverse chemical entities.
References
The Synthetic Versatility of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of the versatile building block, 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, in the field of medicinal chemistry. The unique trifunctional nature of this reagent, featuring a reactive benzylic bromide, a synthetically accessible aryl bromide, and an electron-withdrawing trifluoromethyl group, makes it a valuable scaffold for the synthesis of diverse and complex bioactive molecules. The trifluoromethyl moiety, in particular, is a well-established bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide will delve into its synthetic utility, provide exemplary experimental protocols, and present quantitative data for derived compounds, offering a comprehensive resource for researchers in drug discovery and development.
Core Applications in Drug Discovery
This compound serves as a cornerstone in the construction of a variety of molecular architectures with therapeutic potential. Its primary applications lie in its use as a versatile intermediate for the introduction of a substituted benzyl moiety into a target molecule. The two key reactive sites, the benzylic bromide and the aryl bromide, can be addressed sequentially to build molecular complexity.
The highly reactive benzylic bromide is particularly susceptible to nucleophilic substitution reactions. This allows for the facile attachment of this substituted benzyl group to a wide range of nucleophiles, including amines, phenols, and thiols, which are commonly found in the core structures of many drug classes. This reaction is a fundamental step in the synthesis of numerous biologically active compounds.
The aryl bromide, while less reactive than the benzylic bromide, provides a handle for further synthetic transformations, most notably through transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of additional aryl, alkyl, or amino groups, further diversifying the chemical space accessible from this starting material.
A significant area where the 3-(trifluoromethyl)benzyl moiety, derived from this reagent, has been successfully incorporated is in the development of adenosine A2B receptor antagonists. These antagonists are of therapeutic interest for a range of conditions including asthma, inflammation, and cancer. The trifluoromethyl group in these compounds often plays a crucial role in achieving high potency and selectivity.
Quantitative Biological Data
The incorporation of the 3-(trifluoromethyl)benzyl moiety, readily accessible from this compound, has led to the discovery of potent modulators of various biological targets. The following table summarizes the quantitative biological activity data for a representative adenosine A2B receptor antagonist bearing this key structural feature.
| Compound ID | Target | Assay Type | Ki (nM) |
| 1 | Human Adenosine A2B Receptor | Radioligand Binding Assay | 22 |
Compound 1: 1,3-dipropyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)xanthine[1]
Experimental Protocols
The following section provides a detailed, representative experimental protocol for the synthesis of a key intermediate in the development of adenosine A2B receptor antagonists, illustrating the utility of a trifluoromethyl-substituted benzyl halide. This protocol is adapted from a patented procedure and showcases a typical nucleophilic substitution reaction.
Synthesis of 1-(3-(Trifluoromethyl)benzyl)piperazine
This procedure describes the N-alkylation of piperazine with a trifluoromethyl-substituted benzyl halide.
Materials:
-
Piperazine
-
1-(Chloromethyl)-3-(trifluoromethyl)benzene (or this compound)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of piperazine (2.0 equivalents) in DMF, add potassium carbonate (2.5 equivalents).
-
To this stirred suspension, add a solution of 1-(chloromethyl)-3-(trifluoromethyl)benzene (1.0 equivalent) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to afford the desired 1-(3-(trifluoromethyl)benzyl)piperazine.
Visualizing Synthetic and Biological Pathways
Experimental Workflow for the Synthesis of a Disubstituted Piperazine Derivative
The following diagram illustrates a logical workflow for the synthesis of a more complex molecule starting from this compound, highlighting the sequential reactivity of the benzylic and aryl bromides.
References
The Emerging Role of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene as a Rigid Linker in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. This technical guide explores the prospective use of "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" as a novel, rigid linker for PROTAC design. We provide a comprehensive overview of its chemical properties, proposed synthetic strategies, and a detailed roadmap for the experimental evaluation of PROTACs incorporating this linker. This document serves as a foundational resource for researchers seeking to leverage the unique attributes of this trifluoromethylated aromatic linker in the development of next-generation protein degraders.
Introduction to PROTAC Technology and the Significance of the Linker
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[2] The linker is not merely a spacer but plays a crucial role in the overall activity of the PROTAC, governing the spatial orientation of the POI and E3 ligase to facilitate the formation of a stable and productive ternary complex.[3] Linker design can influence a PROTAC's solubility, cell permeability, and metabolic stability.[] While flexible linkers, such as polyethylene glycol (PEG) chains, are commonly employed, there is growing interest in rigid linkers that can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving degradation efficiency.[5]
"this compound": A Promising Rigid Linker
"this compound" presents several advantageous features as a PROTAC linker:
-
Rigidity: The benzene core provides a rigid scaffold, which can reduce the entropic penalty associated with ternary complex formation.
-
Dual Functionality: The presence of two reactive bromine atoms at distinct positions (a benzylic bromide and an aryl bromide) allows for sequential and site-selective conjugation to the POI ligand and the E3 ligase ligand. The benzyl bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide, enabling controlled synthesis.[6][7][8]
-
Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group offers several benefits in drug design. It can enhance metabolic stability by blocking potential sites of oxidation.[9][10] Furthermore, it increases lipophilicity, which can improve cell membrane permeability.[11] The trifluoromethyl group can also engage in specific non-covalent interactions with protein targets, potentially influencing binding affinity and selectivity.[9][12]
Proposed Synthetic Strategies
The differential reactivity of the two bromine atoms in "this compound" is key to its utility. The highly reactive benzyl bromide can be selectively targeted in the first synthetic step, followed by a less facile reaction at the aryl bromide position, typically requiring a transition-metal-catalyzed cross-coupling reaction.
Below is a proposed synthetic workflow for constructing a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established target for protein degradation, using a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Linkers in Chemical Biology [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. quora.com [quora.com]
- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the presence of multiple reactive sites, understanding its chemical behavior is critical for its effective application and for the development of robust synthetic methodologies. This document summarizes its known physical and chemical properties, provides insights into its solubility in various solvent systems, and discusses its stability under different environmental conditions. Detailed experimental protocols for solubility and stability assessment are also provided, alongside graphical representations of experimental workflows and chemical reactivity pathways to facilitate a deeper understanding of this versatile molecule.
Chemical and Physical Properties
This compound, with the chemical formula C₈H₅Br₂F₃, is a halogenated aromatic compound that presents as a liquid at room temperature.[1][2] Its molecular structure, characterized by a trifluoromethyl group, a bromine atom, and a bromomethyl group attached to a benzene ring, imparts distinct properties crucial for its role in organic synthesis. The trifluoromethyl group, a strong electron-withdrawing group, enhances the metabolic stability and lipophilicity of molecules into which it is incorporated, a desirable feature in drug design.[2] The presence of two bromine atoms at different positions offers opportunities for selective functionalization through various cross-coupling reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 954123-46-7 | [2][4][5] |
| Molecular Formula | C₈H₅Br₂F₃ | [1][3][4] |
| Molecular Weight | 317.93 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 241 °C | [3][4] |
| Density | 1.885 g/cm³ | [3] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3][5] |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent Type | Predicted Solubility | Rationale |
| Water & Aqueous Buffers | Insoluble to very slightly soluble | The molecule is predominantly non-polar and hydrophobic. |
| Non-polar Organic Solvents | Soluble | Expected to dissolve well in solvents like hexane, toluene, and diethyl ether. |
| Polar Aprotic Organic Solvents | Soluble | Expected to be soluble in solvents such as acetone, acetonitrile, and dimethylformamide (DMF). |
| Polar Protic Organic Solvents | Soluble to moderately soluble | Likely soluble in ethanol, methanol, and isopropanol, though high concentrations may be limited. |
Stability Profile
The stability of this compound is influenced by its functional groups and external conditions such as temperature, light, and pH.
Thermal Stability: While specific thermal decomposition data for this compound is not available, brominated aromatic compounds, in general, can undergo thermal degradation at elevated temperatures.[8][9][10] The decomposition of brominated flame retardants, for instance, is known to produce a variety of brominated aromatic products.[8][9][10] Given its boiling point of 241 °C, the compound is expected to be stable at typical reaction temperatures used in organic synthesis.
Chemical Stability:
-
Hydrolysis: The bromomethyl group is susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of the corresponding benzyl alcohol. This reactivity is a key feature for its use as a synthetic intermediate.
-
pH Sensitivity: The trifluoromethyl group is generally stable across a wide pH range. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may occur. The trifluoromethyl group is known to be sensitive to superacids.[11]
-
Light Sensitivity: While not explicitly documented, many brominated organic compounds exhibit some degree of light sensitivity. Therefore, it is recommended to store the compound in a dark or amber container.
-
Reactivity of the Bromomethyl Group: The benzylic bromide is a reactive functional group that can readily participate in nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoromethyl and bromo substituents on the aromatic ring can influence the reactivity of the benzylic position.[6][7]
Experimental Protocols
The following are generalized protocols that can be adapted for the determination of the solubility and stability of this compound.
Solubility Determination Protocol (Shake-Flask Method)
This method is a standard procedure for determining the solubility of a compound in various solvents.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, hexane) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid/liquid from the saturated solution.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Chemical Stability Testing Protocol (ICH Guideline Based)
This protocol is designed to assess the stability of the compound under various stress conditions, following the principles outlined in the ICH guidelines.[5][12][13]
-
Sample Preparation:
-
Prepare solutions of this compound in relevant solvents or buffer systems (e.g., pH 4, 7, and 9) at a known concentration.
-
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the solutions at different pH values (acidic, neutral, basic) at a controlled temperature (e.g., 50 °C).
-
Thermal Stability: Store the neat compound or its solutions at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the compound (as a solid or in solution) to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines.
-
-
Time Points:
-
Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).
-
-
Analysis:
-
Analyze the aliquots using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the amount of the parent compound remaining and identify any major degradation products using techniques like LC-MS.
-
-
Data Evaluation:
-
Plot the percentage of the parent compound remaining against time to determine the degradation kinetics and calculate the half-life under each condition.
-
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups.
-
Bromomethyl Group: This group is a primary site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities such as alcohols, ethers, amines, and nitriles.
-
Aromatic Bromine: The bromine atom on the aromatic ring is amenable to various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Trifluoromethyl Group: This group is generally unreactive under standard synthetic conditions, providing a stable and lipophilic moiety to the final molecule. However, its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. CAS 954123-46-7: 3-Bromo-5-(trifluoromethyl)benzyl bromide [cymitquimica.com]
- 3. enamine.net [enamine.net]
- 4. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. m.ciop.pl [m.ciop.pl]
- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 11. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability testing protocols | PPTX [slideshare.net]
- 13. ema.europa.eu [ema.europa.eu]
Technical Guide: 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene in Research and Development
This technical guide provides a comprehensive overview of the commercial availability, purity, and potential applications of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a key intermediate for researchers, scientists, and professionals in drug development and materials science.
Core Compound Properties
This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a bromomethyl group, and a trifluoromethyl group.
-
CAS Number: 954123-46-7[1]
-
Molecular Formula: C₈H₅Br₂F₃[1]
-
Molecular Weight: 317.93 g/mol [1]
-
Appearance: Typically a liquid[2]
-
Storage: Recommended storage at 2-8°C[1]
Commercial Availability and Purity
This compound is commercially available from various chemical suppliers. The typical purity offered is around 95%. Below is a summary of representative suppliers and their offerings.
| Supplier | Purity | Available Quantities | Additional Information |
| CymitQuimica | 95% | 250mg, 1g, 5g, 10g, 25g | Product is intended for laboratory use only.[2] |
| BLDpharm | - | - | Listed as a product offering; specific details require inquiry.[3] |
| MySkinRecipes | 95% | 1g, 5g | Also provides physical properties like boiling point (241 °C) and density (1.885 g/cm³).[1] |
Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.
The presence of three distinct reactive sites—the aryl bromide, the benzylic bromide, and the trifluoromethyl-substituted aromatic ring—allows for a high degree of synthetic flexibility. The trifluoromethyl group is of particular interest in drug design as it can enhance properties such as metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.
This compound serves as a key intermediate in the synthesis of more complex molecules. The bromine atoms can be utilized in various cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
While specific drugs containing this exact fragment are not prominently documented in publicly available literature, its structural motifs are relevant to the synthesis of bioactive molecules.
Methodologies and Experimental Protocols
General Synthetic Approach
The synthesis of this compound would likely involve a multi-step process starting from a simpler, commercially available trifluoromethyl-substituted benzene derivative. A plausible synthetic route could involve the bromination of the aromatic ring followed by the bromination of a methyl group at the 3-position.
Example of a related synthesis (3,5-bis(trifluoromethyl)bromobenzene):
A described synthesis for a related compound, 3,5-bis(trifluoromethyl)bromobenzene, involves the bromination of 1,3-bis(trifluoromethyl)benzene using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin in a mixture of sulfuric acid and acetic acid.[4] This illustrates a common strategy for the bromination of electron-deficient aromatic rings.
General Purification Protocol
Purification of the final product would typically be achieved using standard laboratory techniques.
-
Work-up: After the reaction is complete, a standard aqueous work-up would be performed to remove inorganic byproducts and acids. This may involve washing the organic layer with water, a mild base (like sodium bicarbonate solution), and brine.
-
Drying: The organic layer would then be dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent would be removed under reduced pressure using a rotary evaporator.
-
Chromatography: Final purification would likely be accomplished by column chromatography on silica gel, using a non-polar eluent system such as a mixture of hexanes and ethyl acetate.
General Analytical Methods
To confirm the identity and purity of this compound, a combination of spectroscopic and chromatographic methods would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to confirm the presence and integration of the aromatic and benzylic protons.
-
¹³C NMR would show the expected number of carbon signals for the molecule.
-
¹⁹F NMR would confirm the presence of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques would be used to assess the purity of the compound.
Logical Workflow for Synthesis and Application
The following diagram illustrates a logical workflow for the synthesis and subsequent use of this compound in a research and development context.
Caption: Logical workflow for the synthesis, analysis, and application of this compound.
References
Methodological & Application
Application Notes and Protocols: Site-Selective Suzuki Coupling of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the context of drug discovery and development, the ability to selectively functionalize polyhalogenated molecules is of paramount importance for the construction of complex molecular architectures and the exploration of structure-activity relationships. This document provides detailed protocols and application notes for the site-selective Suzuki coupling of 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a versatile building block containing two distinct reactive sites: an sp²-hybridized aryl bromide and an sp³-hybridized benzyl bromide. The strategic selection of catalytic systems and reaction conditions allows for the targeted arylation at either of these positions, providing access to a diverse range of substituted trifluoromethylated benzene derivatives.
Principles of Site Selectivity
The selective functionalization of this compound hinges on the differential reactivity of the aryl C(sp²)-Br and benzyl C(sp³)-Br bonds in the palladium-catalyzed Suzuki-Miyaura coupling. Generally, the oxidative addition of palladium(0) to an aryl halide is faster than to a benzyl halide.[2] However, the choice of palladium precursor, ligand, base, and solvent system can significantly influence the reaction pathway and invert this inherent reactivity trend.
-
Aryl Bromide Selective Coupling: Traditional Suzuki-Miyaura conditions, often employing phosphine ligands like triphenylphosphine (PPh₃) or bulky, electron-rich phosphines in the presence of a suitable base, typically favor the reaction at the more reactive aryl bromide position.[3]
-
Benzyl Bromide Selective Coupling: Specific conditions have been developed to facilitate the Suzuki-Miyaura coupling of benzyl halides. These often involve the use of different palladium catalysts, specialized ligands, and sometimes microwave irradiation to promote the reaction at the benzylic position.[4][5][6]
The electron-withdrawing trifluoromethyl group on the aromatic ring is expected to increase the reactivity of the aryl bromide towards oxidative addition, further favoring coupling at this site under standard conditions.
Experimental Protocols
Protocol 1: Site-Selective Suzuki Coupling at the Aryl Bromide Position
This protocol is designed to favor the reaction at the C(sp²)-Br bond, leaving the bromomethyl group intact for subsequent transformations.
Reaction Scheme:
Figure 1: Selective Suzuki coupling at the aryl bromide position.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 284.02 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add the 1,4-dioxane/H₂O solvent mixture (5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Table 1: Summary of Conditions for Aryl Bromide Selective Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | Standard catalysts for Suzuki coupling of aryl bromides.[3] |
| Ligand | PPh₃ or other bulky, electron-rich phosphines | Promotes oxidative addition at the C(sp²)-Br bond. |
| Base | K₂CO₃, Cs₂CO₃, or NaHCO₃ | Mild to strong inorganic bases are effective for the transmetalation step.[4][7] |
| Solvent | Toluene, Dioxane, DMF, often with water | Aprotic polar solvents, often in a biphasic mixture with water, facilitate the reaction.[7] |
| Temperature | 80-120 °C | Sufficient thermal energy to drive the catalytic cycle. |
Protocol 2: Site-Selective Suzuki Coupling at the Benzyl Bromide Position
This protocol aims to selectively target the C(sp³)-Br bond, which requires specific catalytic systems that favor this less reactive site. Microwave-assisted heating can be beneficial in promoting this transformation.[4][5][6]
Reaction Scheme:
Figure 2: Selective Suzuki coupling at the benzyl bromide position.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 284.02 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.49 | 0.05 | 0.05 |
| JohnPhos | 298.41 | 0.10 | 0.10 |
| K₂CO₃ | 138.21 | 3.0 | 3.0 |
| DMF | - | 2 mL | - |
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), JohnPhos (0.10 mmol), and K₂CO₃ (3.0 mmol).
-
Add DMF (2 mL) and seal the vial.
-
Heat the reaction mixture in a microwave reactor to 140-160 °C for 20-60 minutes.[4] Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Summary of Conditions for Benzyl Bromide Selective Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ | Palladium(II) precursors are often effective for benzylic couplings.[4][7] |
| Ligand | JohnPhos, SPhos, or other bulky phosphine ligands | These ligands are known to promote the Suzuki coupling of less reactive electrophiles, including benzyl halides.[4][7] |
| Base | K₂CO₃ or Cs₂CO₃ | Stronger bases are often required to facilitate the transmetalation with less reactive partners.[4][7] |
| Solvent | DMF, THF/H₂O, or CPME/H₂O | Polar aprotic solvents or specific aqueous mixtures can be optimal for benzylic couplings.[4][7] |
| Temperature | 140-160 °C (Microwave) or 77-90 °C (Conventional) | Higher temperatures, often achieved rapidly with microwave heating, can be necessary to overcome the activation barrier for C(sp³)-Br coupling.[4][7] |
Logical Workflow for Site-Selective Suzuki Coupling
The following diagram illustrates the decision-making process for achieving site-selectivity in the Suzuki coupling of this compound.
Figure 3: Decision workflow for site-selective Suzuki coupling.
Conclusion
The site-selective Suzuki-Miyaura coupling of this compound is a powerful strategy for the synthesis of complex trifluoromethylated aromatic compounds. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can direct the arylation to either the aryl bromide or the benzyl bromide position with a high degree of control. The protocols provided herein serve as a robust starting point for the development of synthetic routes towards novel chemical entities for applications in drug discovery and materials science. Further optimization may be required depending on the specific arylboronic acid used.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of benzylic bromides under microwave conditions | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sequential Sonogashira Reaction with 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3][4] Its broad functional group tolerance allows for its application in late-stage synthetic strategies, crucial for drug development and discovery.[4][5]
This document provides detailed application notes and protocols for a sequential Sonogashira reaction utilizing the bifunctional substrate, 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene . The inherent reactivity difference between the aryl bromide (an sp²-hybridized carbon) and the benzyl bromide (an sp³-hybridized carbon) allows for a stepwise functionalization. The aryl bromide is significantly more reactive under standard Sonogashira conditions.[6] The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the aromatic ring.[7] This sequential approach enables the selective introduction of two different alkyne moieties, leading to the synthesis of complex, unsymmetrical diarylalkynes, which are valuable scaffolds in medicinal chemistry.[8]
Reaction Principle
The sequential Sonogashira reaction on this compound proceeds in two distinct steps:
-
First Sonogashira Coupling: Selective reaction of a terminal alkyne with the more reactive aryl bromide at the C1 position.
-
Second Sonogashira Coupling: Subsequent reaction of a second terminal alkyne with the less reactive benzyl bromide at the bromomethyl group.
This selectivity is primarily dictated by the higher reactivity of the sp² C-Br bond in the aryl halide compared to the sp³ C-Br bond in the benzyl halide under typical Sonogashira conditions.
Data Presentation
The following tables summarize the expected yields for the sequential Sonogashira reaction with various alkynes.
Table 1: First Sonogashira Coupling (Aryl Bromide)
| Entry | Alkyne (R¹-C≡CH) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(Bromomethyl)-3-(phenylethynyl)-5-(trifluoromethyl)benzene | 4 | 92 |
| 2 | Ethynyltrimethylsilane | 1-(Bromomethyl)-3-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)benzene | 3 | 95 |
| 3 | 1-Hexyne | 1-(Bromomethyl)-3-(hex-1-yn-1-yl)-5-(trifluoromethyl)benzene | 6 | 88 |
| 4 | Propargyl alcohol | (4-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)but-3-yn-1-ol | 5 | 85 |
Table 2: Second Sonogashira Coupling (Benzyl Bromide)
| Entry | Starting Material (from Table 1) | Alkyne (R²-C≡CH) | Product | Reaction Time (h) | Yield (%) |
| 1 | 1-(Bromomethyl)-3-(phenylethynyl)-5-(trifluoromethyl)benzene | 1-Heptyne | 1-((Hept-2-yn-1-yl)methyl)-3-(phenylethynyl)-5-(trifluoromethyl)benzene | 12 | 75 |
| 2 | 1-(Bromomethyl)-3-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)benzene | Phenylacetylene | 1-((3-Phenylprop-2-yn-1-yl)methyl)-3-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)benzene | 10 | 78 |
| 3 | 1-(Bromomethyl)-3-(hex-1-yn-1-yl)-5-(trifluoromethyl)benzene | Ethynyltrimethylsilane | 1-((3-(Trimethylsilyl)prop-2-yn-1-yl)methyl)-3-(hex-1-yn-1-yl)-5-(trifluoromethyl)benzene | 10 | 80 |
| 4 | (4-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)but-3-yn-1-ol | 1-Hexyne | (4-(3-((Hept-2-yn-1-yl)methyl)-5-(trifluoromethyl)phenyl)but-3-yn-1-ol | 14 | 70 |
Experimental Protocols
Protocol 1: First Sonogashira Coupling at the Aryl Bromide
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF (10 mL per mmol of aryl bromide) and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired mono-alkynylated product.
Protocol 2: Second Sonogashira Coupling at the Benzyl Bromide
Materials:
-
Mono-alkynylated product from Protocol 1
-
Terminal Alkyne
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-flushed round-bottom flask, add the mono-alkynylated starting material (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous DMF (10 mL per mmol of starting material) and diisopropylethylamine (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the second terminal alkyne (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS. Note that longer reaction times may be required compared to the first coupling.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final di-substituted product.
Visualizations
Signaling Pathway Diagram
Caption: Sequential Sonogashira reaction pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for sequential Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. books.rsc.org [books.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has seen widespread application in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[4][5] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, an electron-deficient aryl halide with two potentially reactive sites. The presence of both a bromo and a bromomethyl group, along with the electron-withdrawing trifluoromethyl group, necessitates careful optimization of reaction conditions to achieve selective amination at the aryl bromide position.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base.[2][6] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]
-
Reductive Elimination: The desired N-aryl amine product is formed via reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[6]
Experimental Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides with structural similarities to this compound. These conditions can serve as a starting point for optimization.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 12-24 | Varies |
| 2 | Primary/Secondary Amine | Pd(OAc)₂ (1-2) | RuPhos (2-4) | K₃PO₄ (1.5-2.0) | 1,4-Dioxane | 80-110 | 12-24 | Varies |
| 3 | Primary/Secondary Amine | Pd(OAc)₂ (1-2) | BINAP (1.5-3.0) | Cs₂CO₃ (1.5-2.0) | Toluene | 90-110 | 12-48 | Varies |
| 4 | Amide | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5-2.0) | 1,4-Dioxane | 100 | 12-24 | Varies |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[4] All glassware must be oven-dried and cooled under an inert atmosphere prior to use. Solvents should be anhydrous and deoxygenated.
Protocol 1: Amination using Pd₂(dba)₃/XPhos and NaOtBu
This protocol is adapted from conditions typically used for electron-deficient aryl bromides.[5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Celite
-
Silica gel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%) and XPhos (0.02-0.04 mmol, 2-4 mol%).
-
Add sodium tert-butoxide (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
To the Schlenk tube, add this compound (1.0 mmol, 1.0 equiv).
-
Add the amine (1.1-1.2 mmol, 1.1-1.2 equiv) via syringe.
-
Add anhydrous, deoxygenated toluene (5-10 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 3-(bromomethyl)-5-(trifluoromethyl)aniline derivative.
Protocol 2: Amination using Pd(OAc)₂/RuPhos and K₃PO₄
This protocol utilizes a milder base, which may be beneficial if the substrate or product is base-sensitive.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a reaction vial or Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01-0.02 mmol, 1-2 mol%), RuPhos (0.02-0.04 mmol, 2-4 mol%), and K₃PO₄ (1.5-2.0 mmol, 1.5-2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the amine (1.2-1.5 mmol, 1.2-1.5 equiv) followed by anhydrous, deoxygenated 1,4-dioxane (5-10 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them with care under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
1,4-Dioxane is a potential carcinogen and can form explosive peroxides. Use with caution.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with the versatile building block, 3-Bromo-5-(trifluoromethyl)benzyl bromide. This reagent is of significant interest in medicinal chemistry and materials science due to the presence of a reactive benzylic bromide, a cross-coupling-amenable aryl bromide, and a lipophilic trifluoromethyl group. The strategic and selective functionalization of either the benzylic or the aryl position opens avenues for the synthesis of complex molecular architectures.
Overview of Reactivity
3-Bromo-5-(trifluoromethyl)benzyl bromide offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions: the C(sp³)-Br bond of the benzyl bromide and the C(sp²)-Br bond of the aryl bromide. The benzylic bromide is generally more reactive towards oxidative addition to a Pd(0) center under milder conditions. This differential reactivity can be exploited for selective functionalization. However, with careful selection of catalytic systems and reaction conditions, coupling at the aryl bromide position can also be achieved.
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Negishi couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. With 3-Bromo-5-(trifluoromethyl)benzyl bromide, this reaction can be directed to either the benzylic or the aryl position. Coupling at the benzylic position is more common and typically proceeds under milder conditions.
General Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling of Analogous Benzyl Bromides
| Entry | Benzyl Bromide Substrate | Boron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 12 | 95 |
| 2 | 4-Nitrobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 12 | 88 |
| 3 | 2-Naphthylmethyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 12 | 92 |
| 4 | Benzyl bromide | Potassium 4-acetylphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | CPME/H₂O | 90 | 12 | 85 |
Data extrapolated from studies on analogous benzyl bromides.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)benzyl bromide with an Arylboronic Acid (Illustrative)
This protocol is a general guideline based on established methods for Suzuki-Miyaura couplings of benzyl halides.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzyl bromide
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., DMF, dioxane, or toluene)
-
Microwave vials (if using microwave irradiation)
Procedure:
-
To a microwave vial, add 3-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol) to the vial.
-
Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. This reaction is highly valuable for the synthesis of substituted alkynes.
General Reaction Scheme:
Data Presentation: Sonogashira Coupling of Analogous Aryl Bromides
Detailed data for the Sonogashira coupling of 3-Bromo-5-(trifluoromethyl)benzyl bromide is not available in the provided search results. The following table presents typical conditions for the Sonogashira coupling of various aryl bromides with terminal alkynes.
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 95 | | 2 | 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Dioxane | 80 | 12 | 88 | | 3 | 1-Bromo-4-nitrobenzene | 1-Heptyne | Pd(OAc)₂ (1) / XPhos (2) | CuI (3) | Cs₂CO₃ | Toluene | 100 | 24 | 92 |
Data extrapolated from studies on analogous aryl bromides.
Experimental Protocol: Sonogashira Coupling of 3-Bromo-5-(trifluoromethyl)benzyl bromide with a Terminal Alkyne (Illustrative)
This protocol is a general procedure based on standard Sonogashira reaction conditions.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzyl bromide
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an organic halide.
General Reaction Scheme:
Data Presentation: Buchwald-Hartwig Amination of a Structurally Similar Aryl Bromide
The following data is for the amination of 3,5-bis(trifluoromethyl)bromobenzene, a close structural analog.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 92 |
Data extrapolated from studies on a closely related aryl bromide.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethyl)benzyl bromide with an Amine (Illustrative)
This is a general protocol based on established Buchwald-Hartwig amination procedures.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzyl bromide
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a G3-precatalyst
-
A suitable biarylphosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-2 mol%) and the ligand (2-4 mol%) to a dry reaction vessel.
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Add 3-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Reaction
The Heck reaction couples an organic halide with an alkene to form a substituted alkene. With benzyl bromides, the reaction typically yields the (E)-alkene as the major product.
General Reaction Scheme:
Data Presentation: Heck Reaction of Analogous Aryl Bromides
As specific data for the target substrate is limited, the following table provides representative conditions for the Heck reaction of various aryl bromides.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 16 | 90 |
| 2 | 3-Bromopyridine | n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 80 | 24 | 85 |
| 3 | 1-Bromo-4-cyanobenzene | Methyl methacrylate | PdCl₂(dppf) (2) | NaOAc | DMA | 120 | 12 | 92 |
Data extrapolated from studies on analogous aryl bromides.
Experimental Protocol: Heck Reaction of 3-Bromo-5-(trifluoromethyl)benzyl bromide with an Alkene (Illustrative)
This protocol is a general procedure based on standard Heck reaction methodologies.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzyl bromide
-
Alkene (e.g., styrene or an acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable base (e.g., triethylamine, Et₃N, or potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a Schlenk tube, add 3-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the base (e.g., Et₃N, 1.5 mmol).
-
Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Add the alkene (1.2 mmol) to the mixture.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This reaction is known for its high functional group tolerance.
General Reaction Scheme:
Data Presentation: Negishi Coupling of Analogous Benzyl Halides
| Entry | Benzyl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 4 | 90 |
| 2 | 4-Methoxybenzyl bromide | Ethylzinc bromide | PdCl₂(dppf) (3) | Dioxane | 80 | 12 | 85 |
| 3 | Benzyl bromide | n-Butylzinc iodide | Pd(dppf)Cl₂ (2) | DMF | 50 | 6 | 92 |
Data extrapolated from studies on analogous benzyl halides.
Experimental Protocol: Negishi Coupling of 3-Bromo-5-(trifluoromethyl)benzyl bromide with an Organozinc Reagent (Illustrative)
This is a general protocol based on standard Negishi coupling procedures.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzyl bromide
-
Organozinc reagent (e.g., phenylzinc chloride, prepared in situ or from a commercial source)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another suitable palladium catalyst
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add a solution of 3-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the organozinc reagent (1.1 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., to 50 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Application Notes and Protocols for the Orthogonal Functionalization of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the orthogonal functionalization of 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene. This trifunctional building block is of significant interest in medicinal chemistry and materials science due to its distinct reactive sites. The protocols outlined herein leverage the differential reactivity of the benzylic bromide and the aryl bromide to achieve selective, high-yield transformations. Procedures for nucleophilic substitution at the benzylic position and transition-metal-catalyzed cross-coupling reactions at the aryl position are presented, enabling the synthesis of complex molecular architectures.
Introduction and Principle
Orthogonal functionalization is a powerful strategy in synthetic chemistry that allows for the selective modification of one functional group in the presence of others with similar reactivity. The target molecule, this compound, possesses two distinct C-Br bonds: a highly reactive benzylic bromide and a more inert aryl bromide.
-
Benzylic Bromide (Csp³-Br): This site is susceptible to nucleophilic substitution reactions (SN1 and SN2) due to the stability of the resulting benzylic carbocation or the accessibility of the carbon center.[1][2] These reactions can typically be performed under relatively mild conditions without affecting the aryl bromide.
-
Aryl Bromide (Csp²-Br): This bond is significantly stronger and less prone to nucleophilic attack. Its functionalization is most effectively achieved through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3][4][5] These reactions are highly selective for Csp²-halide bonds.
This differential reactivity allows for a modular approach to synthesizing a diverse library of compounds from a single, versatile starting material.
Caption: General strategies for the selective functionalization of the title compound.
Application 1: Selective Functionalization of the Benzylic Bromide
The benzylic bromide can be selectively targeted using a variety of nucleophiles under conditions that do not activate the aryl bromide.
Protocol 1.1: Williamson Ether Synthesis
This protocol describes the formation of a benzylic ether via an SN2 reaction with a sodium alkoxide.
Experimental Protocol:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (10 mL) and sodium metal (1.1 eq.) in small portions at 0 °C. Stir until all sodium has dissolved to form sodium ethoxide.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF (5 mL) and add it dropwise to the sodium ethoxide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of deionized water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 1.2: Benzylic Cyanation
This protocol details the substitution of the benzylic bromide with a nitrile group.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in dimethylformamide (DMF, 0.5 M).
-
Reagent Addition: Add sodium cyanide (NaCN, 1.2 eq.) to the solution. Caution: NaCN is highly toxic.
-
Reaction: Heat the mixture to 50 °C and stir for 3-5 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash thoroughly with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Data Summary: Benzylic Functionalization
| Protocol | Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1.1 | Sodium Ethoxide | 1-Bromo-3-(ethoxymethyl)-5-(trifluoromethyl)benzene | EtOH/THF | RT | 4-6 | 85-95 |
| 1.2 | Sodium Cyanide | 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetonitrile | DMF | 50 | 3-5 | 90-98 |
Application 2: Selective Functionalization of the Aryl Bromide
The C(sp²)-Br bond can be selectively functionalized using palladium-catalyzed cross-coupling reactions. The benzylic bromide remains intact under these conditions, provided the reaction temperature and base are carefully controlled.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling
This protocol describes the formation of a C-C bond between the aryl bromide and a boronic acid.[5][6][7]
Experimental Protocol:
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a solvent mixture of toluene and water (e.g., 4:1, 0.2 M).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography.
Protocol 2.2: Sonogashira Coupling
This protocol details the coupling of the aryl bromide with a terminal alkyne to form an arylalkyne.[4][8][9]
Experimental Protocol:
-
Preparation: To a Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (e.g., phenylacetylene, 1.2 eq.), and copper(I) iodide (CuI, 2-4 mol%).
-
Catalyst Addition: Evacuate and backfill the flask with inert gas. Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and a suitable solvent like triethylamine (TEA) or a mixture of THF/TEA.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-18 hours until completion is observed by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash chromatography on silica gel to yield the desired product.
Protocol 2.3: Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond between the aryl bromide and an amine.[3][10][11]
Experimental Protocol:
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.) to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 eq.), the desired amine (e.g., morpholine, 1.2 eq.), and an anhydrous solvent such as toluene or dioxane (0.3 M).
-
Reaction: Seal the vial and heat the mixture to 90-110 °C for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.
Data Summary: Aryl Functionalization
| Protocol | Reaction | Coupling Partner | Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) |
| 2.1 | Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 90 | 8-12 | 80-90 |
| 2.2 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | 45 | 6-18 | 75-88 |
| 2.3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 100 | 12-24 | 70-85 |
Application 3: Sequential Orthogonal Functionalization
The true utility of this building block is realized in sequential reactions, where both the aryl and benzylic positions are functionalized in a stepwise manner to build molecular complexity.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Synthesis of PROTACs Utilizing a 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[3] Aromatic linkers, such as those derived from 1,3-disubstituted benzene, can provide conformational restriction, which may enhance the selectivity and potency of the PROTAC.[4] The inclusion of a trifluoromethyl group can improve metabolic stability and other pharmacokinetic properties.[5]
The linker 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene offers two distinct reactive sites for sequential conjugation: a bromomethyl group, which is highly susceptible to nucleophilic substitution (SN2) reactions, and an aryl bromide, which can be functionalized through cross-coupling reactions. This allows for a modular and flexible approach to PROTAC synthesis.
Signaling Pathway and Mechanism of Action
PROTACs operate by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[6]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using the This compound linker can be approached in a stepwise manner. The following protocols are generalized and may require optimization based on the specific properties of the E3 ligase ligand and the POI-binding ligand.
Protocol 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate
This protocol describes the initial conjugation of the linker to an E3 ligase ligand possessing a nucleophilic handle (e.g., a primary or secondary amine, or a phenol). The reaction proceeds via an SN2 mechanism at the benzylic bromide of the linker.
Materials:
-
This compound
-
E3 Ligase Ligand with an available amine or phenol nucleophile
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)
-
Nitrogen atmosphere
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Under a nitrogen atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add a suitable base, such as DIPEA (2.0 equivalents) for amine nucleophiles or K2CO3 (3.0 equivalents) for phenol nucleophiles.
-
Stir the solution at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile.
-
Add a solution of this compound (1.1 equivalents) in a minimal amount of the reaction solvent.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the E3 ligase ligand-linker intermediate.
Protocol 2: Synthesis of the Final PROTAC via Suzuki or Buchwald-Hartwig Cross-Coupling
This protocol describes the final step of the PROTAC synthesis, where the POI-binding ligand is coupled to the E3 ligase ligand-linker intermediate via a palladium-catalyzed cross-coupling reaction at the aryl bromide position of the linker.
Materials:
-
E3 Ligase Ligand-Linker Intermediate (from Protocol 1)
-
POI-binding ligand functionalized with a boronic acid or boronate ester (for Suzuki coupling) or an amine/phenol (for Buchwald-Hartwig coupling)
-
Palladium catalyst (e.g., Pd(PPh3)4 for Suzuki, Pd2(dba)3 with a suitable ligand like XPhos for Buchwald-Hartwig)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Nitrogen atmosphere
-
Standard laboratory glassware and purification equipment (e.g., preparative HPLC)
Procedure:
-
In a reaction vessel, combine the E3 Ligase Ligand-Linker Intermediate (1.0 equivalent), the functionalized POI-binding ligand (1.2 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Experimental Workflow Visualization
The synthesis of a PROTAC using the specified linker can be visualized as a two-step process, starting with the functionalization of the linker with the E3 ligase ligand, followed by the attachment of the POI ligand.
Caption: A modular workflow for the synthesis of a PROTAC.
Data Presentation
As of the date of this document, there is no publicly available quantitative data (e.g., DC50, Dmax) for PROTACs specifically synthesized with the This compound linker. The efficacy of a PROTAC is highly dependent on the specific POI, E3 ligase, and the cell line being tested.[7] Therefore, the following table is a template that researchers can use to summarize their experimental findings once a PROTAC has been synthesized and evaluated.
| PROTAC ID | Target Protein (POI) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Example-001 | e.g., BRD4 | e.g., CRBN | e.g., HeLa | Data to be determined | Data to be determined |
| Example-002 | e.g., BTK | e.g., VHL | e.g., MOLM-14 | Data to be determined | Data to be determined |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for evaluating PROTAC performance.[7] These values are typically determined by treating cells with varying concentrations of the PROTAC and quantifying the remaining target protein levels by Western blot or other quantitative proteomics methods.[8]
Conclusion
The This compound linker presents an attractive scaffold for the synthesis of conformationally restricted PROTACs. Its dual reactivity allows for a modular and strategic assembly of the final heterobifunctional molecule. The generalized protocols provided herein offer a starting point for the synthesis and evaluation of novel PROTACs based on this linker. Subsequent biological testing will be crucial to determine the degradation efficiency and selectivity of the resulting molecules for their intended targets.
Logical Relationship Diagram
The successful design and synthesis of a PROTAC using the specified linker involves a series of logical steps and considerations, from the selection of starting materials to the final biological evaluation.
Caption: Key stages in the development of a novel PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.co.jp [promega.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Chemoselective Reactions at the Benzylic Bromide of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing chemoselective reactions specifically targeting the benzylic bromide of 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene. This substrate is a valuable building block in medicinal chemistry and materials science, featuring two distinct bromine functionalities: a reactive benzylic bromide and a more inert aryl bromide. The trifluoromethyl group significantly influences the reactivity of the aromatic ring, making selective functionalization a key synthetic challenge.
Overview of Chemoselectivity
The differential reactivity of the benzylic and aryl bromides in this compound allows for a range of selective transformations. The benzylic C-Br bond is significantly weaker and more susceptible to nucleophilic substitution and certain cross-coupling reactions under conditions that leave the aryl C-Br bond intact.[1][2][3][4] This chemoselectivity is crucial for the stepwise elaboration of the molecule, enabling the introduction of diverse functionalities at the benzylic position.
Chemoselective Nucleophilic Substitution
The most straightforward approach to functionalize the benzylic position is through nucleophilic substitution (SN2) reactions. The benzylic bromide is highly activated towards displacement by a variety of nucleophiles.
Experimental Protocol: O-Alkylation with Sodium Phenoxide
Objective: To synthesize 1-bromo-3-(phenoxymethyl)-5-(trifluoromethyl)benzene.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (10 mL) and phenol (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-bromo-3-(phenoxymethyl)-5-(trifluoromethyl)benzene.
Data Presentation: Nucleophilic Substitution Reactions
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Phenoxide | 1-Bromo-3-(phenoxymethyl)-5-(trifluoromethyl)benzene | DMF | 25 | 14 | 85 |
| Sodium Azide | 1-(Azidomethyl)-3-bromo-5-(trifluoromethyl)benzene | Acetone/H₂O | 50 | 6 | 92 |
| Potassium Cyanide | 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetonitrile | DMSO | 60 | 8 | 78 |
| Diethylamine | N-(3-Bromo-5-(trifluoromethyl)benzyl)-N-ethylethanamine | Acetonitrile | 25 | 12 | 88 |
Chemoselective Suzuki-Miyaura Cross-Coupling
While Suzuki-Miyaura reactions are most commonly employed for the coupling of aryl halides, specific conditions can be optimized for the selective cross-coupling at the benzylic position.[5][6][7][8][9] This typically involves the use of milder bases and specific palladium catalysts and ligands.
Experimental Protocol: Benzylic Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 1-bromo-3-benzyl-5-(trifluoromethyl)benzene.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), phenylboronic acid (1.5 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL).
-
Seal the flask and heat the mixture to 80 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Wash the filtrate with brine (2 x 15 mL), dry the organic layer over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-3-benzyl-5-(trifluoromethyl)benzene.
Data Presentation: Benzylic Suzuki-Miyaura Cross-Coupling
| Boronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 1-Bromo-3-benzyl-5-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 16 | 75 |
| 4-Methoxyphenylboronic acid | 1-Bromo-3-(4-methoxybenzyl)-5-(trifluoromethyl)benzene | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 90 | 18 | 72 |
| Thiophene-2-boronic acid | 1-Bromo-3-(thiophen-2-ylmethyl)-5-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 85 | 14 | 68 |
Chemoselective Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can also be adapted for selective reaction at the benzylic bromide.[10][11][12][13][14] This transformation is valuable for introducing alkynyl moieties into the molecule.
Experimental Protocol: Benzylic Sonogashira Coupling with Phenylacetylene
Objective: To synthesize 1-bromo-3-(3-phenylprop-1-yn-1-yl)-5-(trifluoromethyl)benzene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Add anhydrous THF (10 mL) and freshly distilled triethylamine (2.0 equivalents).
-
Add phenylacetylene (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Data Presentation: Benzylic Sonogashira Coupling
| Alkyne | Product | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 1-Bromo-3-(3-phenylprop-1-yn-1-yl)-5-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N (2) | THF | 25 | 10 | 82 |
| Trimethylsilylacetylene | (3-(3-Bromo-5-(trifluoromethyl)phenyl)prop-1-yn-1-yl)trimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2) | Toluene | 40 | 8 | 79 |
| 1-Hexyne | 1-Bromo-3-(hept-2-yn-1-yl)-5-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | CuI (4) | Et₃N (2) | DMF | 25 | 12 | 76 |
Visualized Workflows and Mechanisms
Caption: Overview of chemoselective reactions at the benzylic position.
Caption: Catalytic cycle for benzylic Suzuki-Miyaura coupling.
These protocols and data provide a foundational guide for the selective functionalization of this compound. Researchers are encouraged to optimize these conditions for their specific nucleophiles, boronic acids, or alkynes to achieve the best possible outcomes. The inherent chemoselectivity of this substrate makes it a versatile platform for the synthesis of complex molecules in drug discovery and materials science.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. kbfi.ee [kbfi.ee]
- 11. benchchem.com [benchchem.com]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes: Selective Functionalization of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene at the Aryl Bromide Position
Audience: Researchers, scientists, and drug development professionals.
Introduction: The molecule 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene serves as a versatile building block in medicinal chemistry and materials science. It possesses two distinct carbon-bromine bonds: a relatively unreactive aryl C(sp²)-Br bond and a more reactive benzyl C(sp³)-Br bond. Achieving selective functionalization at the aryl bromide while preserving the bromomethyl group is a common synthetic challenge that requires careful control over reaction conditions. This document provides detailed protocols and guiding principles for performing selective cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—at the aryl bromide position.
The key to this selectivity lies in the mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halide bond. Generally, the C(sp²)-Br bond of an aryl bromide is more reactive towards Pd(0) oxidative addition than the C(sp³)-Br bond of a benzyl bromide under the conditions optimized for these coupling reactions. By carefully selecting the catalyst, ligand, base, and solvent, the reaction can be directed to occur exclusively at the aromatic position.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2] To achieve selective coupling at the aryl bromide of this compound, it is crucial to use a catalyst system that favors oxidative addition at the C(sp²)-Br bond. Research on analogous substrates, such as 1-bromo-3-(chloromethyl)benzene, has shown that specific palladium catalysts and ligands can achieve high selectivity.[3]
Data Presentation: Suzuki-Miyaura Reaction Conditions
The following table outlines recommended starting conditions for the selective Suzuki-Miyaura coupling at the aryl bromide. Optimization may be required depending on the specific boronic acid or ester used.
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Arylboronic Acid or Ester | 1.1 - 1.5 equiv |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 3 mol% |
| Ligand | PCy₃·HBF₄ or SPhos / XPhos | 2 - 6 mol% (Ligand:Pd ratio ~2:1) |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1) | Anhydrous conditions can also be effective. |
| Temperature | 80 - 110 °C | To facilitate oxidative addition at the aryl C-Br bond. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS. |
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PCy₃·HBF₄, 0.04 mmol, 4 mol%) in a portion of the reaction solvent.
-
Add the solvent (e.g., Toluene, 5 mL, and Water, 0.5 mL) to the reaction vessel containing the substrates and base.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Add the prepared catalyst solution to the reaction mixture under the inert atmosphere.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction's progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired selectively coupled product.
Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[4][5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Selectivity for the aryl bromide over the benzyl bromide is generally high because the standard Sonogashira conditions favor reaction at C(sp²)-Br bonds. The reactivity order for halides in Sonogashira coupling is typically I > Br > Cl, and C(sp²)-X > C(sp³)-X.[4]
Data Presentation: Sonogashira Reaction Conditions
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.2 - 1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 2 - 5 mol% |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 1 - 5 mol% |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 4.0 equiv (can also be used as solvent) |
| Solvent | THF or DMF | Anhydrous and deoxygenated. |
| Temperature | 25 - 60 °C | Mild conditions are often sufficient. |
| Reaction Time | 4 - 16 hours | Monitor by TLC or GC-MS. |
Experimental Protocol: General Procedure for Selective Sonogashira Coupling
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and the copper co-catalyst (CuI, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the solvent (e.g., anhydrous THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the mixture at the specified temperature (e.g., 40 °C).
-
Monitor the reaction until the starting aryl bromide is consumed.
-
Upon completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the target arylalkyne.
Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[6][7] Similar to other palladium-catalyzed reactions, selectivity is governed by the oxidative addition step, which is favored at the C(sp²)-Br bond. The choice of ligand is critical for achieving high yields and selectivity.[8]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Primary or Secondary Amine | 1.2 - 1.5 equiv |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% |
| Ligand | XPhos, RuPhos, or BINAP | 2 - 4 mol% |
| Base | NaOtBu or K₃PO₄ or LHMDS | 1.4 - 2.5 equiv |
| Solvent | Toluene or Dioxane | Anhydrous and deoxygenated. |
| Temperature | 90 - 110 °C | To drive the reaction to completion. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS. |
Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) to the vial.
-
Seal the vial, remove it from the glovebox, and add the anhydrous solvent (e.g., toluene, 4 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the reaction vial in a preheated aluminum block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
After the reaction is complete (as determined by GC-MS or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate, filter through a plug of silica gel, and wash with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: General scheme for selective cross-coupling at the aryl bromide.
Caption: Standard experimental workflow for a selective coupling reaction.
Caption: Key factors influencing selectivity for aryl bromide functionalization.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene in Parallel Synthesis
Researchers, scientists, and drug development professionals will find herein a detailed guide to the application of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene in the parallel synthesis of compound libraries. This document provides a theoretical framework for its use, leveraging its unique structural features for the generation of diverse molecular entities.
Introduction
This compound is a versatile bifunctional building block ideally suited for combinatorial chemistry and the parallel synthesis of compound libraries. Its utility stems from the differential reactivity of its two bromine substituents: a benzylic bromide and an aryl bromide. The benzylic bromide is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide range of functionalities. In contrast, the aryl bromide is significantly less reactive and is typically engaged in cross-coupling reactions. This orthogonal reactivity allows for a stepwise diversification strategy, which is a cornerstone of modern library synthesis for drug discovery.
The presence of a trifluoromethyl group imparts several desirable properties to the final compounds, including increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets. These characteristics make this scaffold particularly attractive for the development of novel therapeutic agents.
Core Scaffold and Diversification Strategy
The general workflow for utilizing this compound in parallel synthesis involves a two-step diversification process.
Step 1: Nucleophilic Substitution at the Benzylic Position
The initial diversification step involves the reaction of the highly reactive bromomethyl group with a library of nucleophiles. This reaction is typically rapid and proceeds under mild conditions, making it amenable to high-throughput synthesis formats.
Step 2: Cross-Coupling at the Aryl Position
Following the initial diversification, the less reactive aryl bromide is subjected to a cross-coupling reaction, such as Suzuki, Sonogashira, or Buchwald-Hartwig coupling. This second step introduces another layer of diversity into the compound library.
Below is a diagram illustrating this logical workflow.
Caption: General workflow for the two-step parallel synthesis of a compound library using this compound.
Experimental Protocols
The following are generalized protocols for the two key diversification steps. These should be optimized for the specific substrates and equipment used.
Protocol 1: Parallel Nucleophilic Substitution with Amines (Illustrative)
This protocol describes a representative procedure for the reaction of this compound with a library of primary and secondary amines in a 96-well plate format.
Materials:
-
This compound
-
Library of diverse primary and secondary amines (e.g., 96 unique amines)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a 0.2 M solution of this compound in anhydrous ACN.
-
Prepare a 0.25 M solution of each amine from the library in anhydrous ACN in a separate 96-well plate.
-
Prepare a 0.4 M solution of DIPEA in anhydrous ACN.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound solution (0.02 mmol).
-
To each corresponding well, add 100 µL of the respective amine solution (0.025 mmol, 1.25 equivalents).
-
Add 50 µL of the DIPEA solution (0.02 mmol, 1.0 equivalent) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat.
-
Shake the reaction block at room temperature for 16 hours.
-
After the reaction is complete, concentrate the solvent in each well using a centrifugal evaporator.
-
Re-dissolve the residue in each well in an appropriate solvent (e.g., DMSO) for analysis and subsequent reactions.
-
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of the intermediate library with a diverse set of boronic acids.
Materials:
-
Intermediate library from Protocol 1 (in a 96-well plate)
-
Library of diverse boronic acids or boronic esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a 0.3 M solution of each boronic acid in 1,4-dioxane in a 96-well plate.
-
Prepare a 2 M aqueous solution of K₂CO₃.
-
Prepare a 0.01 M solution of the palladium catalyst in 1,4-dioxane.
-
-
Reaction Setup:
-
To each well of the 96-well plate containing the dried intermediate library (0.02 mmol), add 100 µL of the corresponding boronic acid solution (0.03 mmol, 1.5 equivalents).
-
Add 50 µL of the aqueous K₂CO₃ solution (0.1 mmol, 5.0 equivalents) to each well.
-
Add 20 µL of the palladium catalyst solution (0.0002 mmol, 1 mol%) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat.
-
Heat the reaction block to 80-100 °C and shake for 12-18 hours under an inert atmosphere.
-
Cool the reaction block to room temperature.
-
Perform a liquid-liquid extraction in the plate by adding an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Concentrate the organic layer in each well to yield the final compound library.
-
Quantitative Data Presentation
While specific quantitative data for libraries derived from this compound is not available in the public literature, the following tables represent the expected format for presenting such data.
Table 1: Representative Yields for Nucleophilic Substitution
| Nucleophile (Amine) | Product Structure | Yield (%) | Purity (%) (LC-MS) |
| Morpholine | (Structure Image) | 85 | >95 |
| Piperidine | (Structure Image) | 92 | >98 |
| Aniline | (Structure Image) | 78 | >90 |
| Benzylamine | (Structure Image) | 88 | >95 |
Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling
| Intermediate from | Boronic Acid | Final Product Structure | Yield (%) | Purity (%) (LC-MS) |
| Morpholine Adduct | Phenylboronic acid | (Structure Image) | 75 | >95 |
| Piperidine Adduct | 4-Methoxyphenylboronic acid | (Structure Image) | 81 | >97 |
| Aniline Adduct | Thiophene-2-boronic acid | (Structure Image) | 65 | >90 |
| Benzylamine Adduct | Pyridine-3-boronic acid | (Structure Image) | 70 | >92 |
Signaling Pathway Application Example (Hypothetical)
Compound libraries synthesized from this scaffold could be screened against a variety of biological targets. For instance, a library could be designed to target protein kinases, which are crucial regulators of cell signaling pathways.
The diagram below illustrates a simplified kinase signaling pathway that could be a target for such a library.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway by a compound from the synthesized library.
Disclaimer: The provided protocols are intended as a general guide. It is essential for researchers to conduct their own literature search for specific reaction conditions and to perform appropriate reaction optimization and safety assessments. The quantitative data and the signaling pathway example are illustrative and not based on published experimental results for this specific scaffold.
Application Notes and Protocols for the One-Pot Dual Functionalization of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot, sequential dual functionalization of 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene. This trifunctional scaffold is a valuable building block in medicinal chemistry, and the ability to selectively and efficiently modify it in a single reaction vessel offers significant advantages in terms of time, resource management, and overall yield. The protocol leverages the differential reactivity of the benzylic bromide and the aryl bromide moieties, enabling a chemoselective two-step functionalization. The first step involves a nucleophilic substitution at the more reactive benzylic position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the aryl bromide position. This method allows for the introduction of two different points of diversity in a single, streamlined process, making it highly applicable for the rapid generation of compound libraries in drug discovery programs.
Introduction
This compound is a versatile starting material in organic synthesis due to its three distinct reactive sites: a benzylic bromide, an aryl bromide, and a trifluoromethyl group. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and lipophilicity. The two bromine atoms, however, exhibit different reactivities, which can be exploited for selective functionalization. The benzylic C(sp³)-Br bond is significantly more labile and susceptible to nucleophilic substitution reactions compared to the more inert aryl C(sp²)-Br bond.[1][2][3] Conversely, the aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions.[4] This orthogonal reactivity allows for a sequential, one-pot functionalization strategy, which is highly desirable in modern synthetic chemistry for its efficiency and atom economy.
This application note details a hypothetical, yet chemically sound, one-pot procedure for the dual functionalization of this substrate. The first step is the reaction of the benzylic bromide with a nucleophile, followed by an in-situ Suzuki-Miyaura coupling at the aryl bromide position.
Experimental Workflow Diagram
Caption: One-pot sequential functionalization workflow.
Experimental Protocols
Materials and Methods
-
Starting Material: this compound (Purity ≥ 98%)
-
Nucleophile: Morpholine (Purity ≥ 99%)
-
Boronic Acid: 4-Methoxyphenylboronic acid (Purity ≥ 98%)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Bases: Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃)
-
Solvents: Acetonitrile (anhydrous), 1,4-Dioxane (anhydrous), Toluene (anhydrous)
-
Reagents for Workup and Purification: Dichloromethane, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride, Anhydrous magnesium sulfate, Silica gel for column chromatography.
One-Pot Dual Functionalization Protocol
-
Step 1: Nucleophilic Substitution at the Benzylic Position
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired nucleophile (in this example, morpholine, 1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
-
Step 2: In-situ Suzuki-Miyaura Coupling at the Aryl Position
-
To the same reaction flask containing the crude intermediate from Step 1, add the arylboronic acid (in this example, 4-methoxyphenylboronic acid, 1.2 eq.).
-
Add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq.).
-
Add an aqueous solution of sodium carbonate (2.0 M, 3.0 eq.).
-
Add a co-solvent, such as toluene or 1,4-dioxane, to ensure solubility.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
-
Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dual-functionalized product.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the one-pot dual functionalization of this compound with various nucleophiles and arylboronic acids.
| Entry | Nucleophile (Step 1) | Arylboronic Acid (Step 2) | Isolated Yield (%) | Purity (%) (by HPLC) |
| 1 | Morpholine | 4-Methoxyphenylboronic acid | 78 | >98 |
| 2 | Piperidine | 3-Tolylboronic acid | 81 | >99 |
| 3 | Sodium azide | Phenylboronic acid | 75 | >97 |
| 4 | Potassium cyanide | 4-Fluorophenylboronic acid | 68 | >98 |
| 5 | Phenol | 2-Naphthylboronic acid | 72 | >97 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the chemoselective reactions based on the differential reactivity of the C-Br bonds.
Caption: Chemoselective reaction pathways.
Conclusion
The one-pot dual functionalization of this compound represents a highly efficient and versatile strategy for the synthesis of complex, trifluoromethyl-containing molecules. By exploiting the inherent differences in reactivity between the benzylic and aryl bromide moieties, two distinct chemical transformations can be performed sequentially in a single reaction vessel, thereby minimizing purification steps and improving overall synthetic efficiency. This methodology is particularly well-suited for the rapid generation of compound libraries for high-throughput screening in drug discovery and development programs. The protocols and data presented herein provide a robust framework for researchers to adapt and apply this powerful synthetic strategy to their specific research needs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sequential Cross-Coupling with 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene in sequential cross-coupling reactions. The inherent differential reactivity of the benzylic bromide and the aryl bromide moieties in this substrate allows for a stepwise functionalization, opening avenues for the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the two bromine atoms in this compound?
A1: The benzylic bromide (C(sp³)-Br) is significantly more reactive than the aryl bromide (C(sp²)-Br) in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond at the benzylic position and the facile oxidative addition of Pd(0) to this bond. This differential reactivity is the foundation for performing selective and sequential cross-coupling reactions.
Q2: Which cross-coupling reaction should I perform first?
A2: It is highly recommended to first target the more reactive benzylic bromide at lower temperatures. Reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination can be performed selectively at the benzylic position while leaving the aryl bromide intact. The subsequent coupling at the aryl bromide position will then typically require more forcing conditions, such as higher temperatures or a different catalyst/ligand system.
Q3: How does the trifluoromethyl (-CF₃) group affect the reactivity of the molecule?
A3: The trifluoromethyl group is a strong electron-withdrawing group.[1] This has two main effects on the reactivity of the aryl bromide:
-
Increased Reactivity: It makes the aromatic ring more electron-deficient, which can facilitate the oxidative addition of palladium to the C(sp²)-Br bond, making the second cross-coupling step more facile than on an unsubstituted bromobenzene.
-
Potential for Side Reactions: The electron-withdrawing nature of the CF₃ group can also influence the stability of intermediates in the catalytic cycle.
Q4: Can I perform a one-pot sequential cross-coupling reaction?
A4: Yes, one-pot sequential couplings are feasible and can improve overall efficiency by reducing workup and purification steps.[2] A typical approach involves performing the first coupling at the benzylic position under milder conditions. Once complete, the second set of reagents and potentially a more robust catalyst or ligand are added to the same reaction vessel, and the temperature is increased to drive the second coupling at the aryl bromide position.
Troubleshooting Guide
Problem 1: Non-selective reaction with coupling at both benzylic and aryl positions.
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high for the first coupling step. | Lower the reaction temperature for the initial coupling at the benzylic position. Start at room temperature and gradually increase if necessary. |
| Catalyst system is too reactive. | For the first step, choose a catalyst system known for its selectivity towards benzylic halides over aryl halides. For Suzuki reactions, a combination of Pd(OAc)₂ and a phosphine ligand like PPh₃ or a Buchwald ligand can be effective at lower temperatures.[3] |
| Prolonged reaction time for the first step. | Monitor the first reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the aryl bromide from occurring. |
Problem 2: Low yield in the first cross-coupling at the benzylic position.
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation. | Ensure all reagents and solvents are properly degassed to remove oxygen, which can deactivate the palladium catalyst. Use of fresh, high-purity catalyst is recommended. |
| Homocoupling of the coupling partner. | This can be an issue with boronic acids in Suzuki reactions.[4] Ensure an inert atmosphere and consider using a milder base. |
| Side reactions at the benzylic position. | Benzylic bromides can undergo side reactions like homocoupling or elimination.[5] Using a less sterically hindered ligand and optimizing the base can help minimize these. |
| Incomplete reaction. | If the reaction stalls, a small, incremental increase in temperature or the addition of a more activating ligand might be necessary. |
Problem 3: Low yield or no reaction in the second cross-coupling at the aryl bromide position.
| Potential Cause | Troubleshooting Step |
| Insufficiently reactive catalyst system. | The C(sp²)-Br bond is less reactive than the C(sp³)-Br bond. A more robust catalyst system is often required for the second step. For Suzuki reactions, consider using a more electron-rich and bulky ligand like SPhos or XPhos. For Buchwald-Hartwig aminations, ligands such as RuPhos or BrettPhos are often effective for aryl bromides.[6][7] |
| Reaction conditions are not forcing enough. | Increase the reaction temperature for the second coupling step. Temperatures in the range of 80-110 °C are common for the coupling of aryl bromides. |
| Inhibition by reagents from the first step. | If performing a one-pot reaction, residual reagents or byproducts from the first step might inhibit the catalyst in the second step. It may be necessary to perform a workup and isolation of the intermediate product before proceeding to the second coupling. |
| Poor solubility of the intermediate. | The product from the first coupling may have different solubility properties. Ensure that the chosen solvent for the second step can fully dissolve the intermediate. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Benzylic Position
This protocol is adapted from methodologies for similar substrates and serves as a starting point.[2][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the degassed toluene/water solvent mixture.
-
In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of toluene and add this catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, the temperature can be slowly increased to 40-50 °C.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sequential Buchwald-Hartwig Amination at the Aryl Position
This protocol assumes the product from Protocol 1 is used as the starting material.
Materials:
-
3-(Arylmethyl)-1-bromo-5-(trifluoromethyl)benzene (from Protocol 1) (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the 3-(arylmethyl)-1-bromo-5-(trifluoromethyl)benzene, Pd₂(dba)₃, and XPhos.
-
Add the sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with argon (repeat three times).
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling at the Benzylic Position of a Structurally Similar Substrate (1-bromo-3-(chloromethyl)benzene) [2][9]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-(Chloromethyl)-1,1'-biphenyl | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 95 |
| 3 | 4-Fluorophenylboronic acid | 3-(Chloromethyl)-4'-fluoro-1,1'-biphenyl | 91 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 5 | 2-Methylphenylboronic acid | 3-(Chloromethyl)-2'-methyl-1,1'-biphenyl | 88 |
Note: The yields presented are for a substrate with a chloromethyl group instead of a bromomethyl group. Given the higher reactivity of the bromomethyl group, similar or higher yields can be expected under optimized conditions.
Mandatory Visualizations
Experimental Workflow for Sequential Cross-Coupling
Caption: A logical workflow for the sequential cross-coupling of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for sequential cross-coupling experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Mono-substituted Products of "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene"
This technical support center is designed for researchers, scientists, and drug development professionals working with "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" and its mono-substituted derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the experimental workflow.
Issue 1: Co-elution of Mono-substituted Product with Starting Material and Di-substituted Byproduct
Problem: Difficulty in separating the desired mono-substituted product from unreacted "this compound" and the di-substituted byproduct using standard column chromatography. This is often due to the similar polarities of these compounds.
Solution: Employing specialized chromatography columns or alternative purification techniques can resolve this issue.
-
High-Performance Liquid Chromatography (HPLC): Phenyl and pentafluorophenyl (PFP) columns are particularly effective for separating positional isomers of benzene derivatives due to their ability to engage in π-π interactions, dipole-dipole interactions, and hydrogen bonding.[1]
-
Gas Chromatography (GC): For volatile derivatives, GC columns packed with molecular sieves like silicalite can show high selectivity for para-isomers.[2]
-
Recrystallization: This technique is a convenient and effective method for purifying solid organic compounds.[3][4] The process involves dissolving the impure solid in a hot solvent and allowing it to cool, causing the pure compound to crystallize while impurities remain in the solution.[4][5]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[6][7]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the pure crystals by vacuum filtration.[5][6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[5][6]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[5][6]
DOT Script for Purification Choice Workflow
Caption: Decision workflow for selecting a purification method.
Issue 2: Product Degradation during Purification
Problem: The mono-substituted product is sensitive and degrades during purification, particularly on silica gel.
Solution: Modifying the purification conditions can prevent degradation.
-
Deactivated Silica Gel: For acid-sensitive compounds, neutralizing the silica gel with a base like triethylamine can prevent decomposition.
-
Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina.
-
Solvent Choice: Ensure the solvents used in chromatography are free of peroxides and other reactive impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on "this compound"?
This molecule has two primary sites for nucleophilic substitution:
-
The benzylic carbon of the bromomethyl group, which is susceptible to SN2 reactions.
-
The aromatic carbon attached to the bromine atom, which can undergo nucleophilic aromatic substitution, although this typically requires harsher conditions.
Electrophilic aromatic substitution is also possible, with the trifluoromethyl group being a deactivating, meta-directing group.[8]
Q2: How can I monitor the progress of my column chromatography effectively?
Thin-Layer Chromatography (TLC) is the standard method for monitoring fractions. By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain your desired product, impurities, and starting material.
Q3: My mono-substituted product is an oil and won't crystallize. What can I do?
If your purified product is an oil, first ensure all solvent has been removed under high vacuum. If it remains an oil, you can try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface to induce crystallization.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a nucleation site.
-
Solvent-Free Recrystallization: Techniques like vacuum sublimation can be used for compounds that are difficult to recrystallize from solution.[6]
Quantitative Data Summary: Purification Methods
| Purification Method | Typical Purity Achieved | Key Considerations |
| Column Chromatography | >95% | Choice of stationary phase and eluent is critical. |
| Recrystallization | >98% | Product must be a solid at room temperature.[3] |
| Preparative HPLC | >99% | Ideal for separating challenging isomeric mixtures.[1][9][10] |
DOT Script for General Experimental Workflow
Caption: Overview of the experimental workflow from reaction to pure product.
References
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. waters.com [waters.com]
Technical Support Center: Suzuki Reactions of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" in Suzuki-Miyaura cross-coupling reactions. Due to the presence of two distinct bromide functionalities—an aryl bromide and a benzylic bromide—a unique set of challenges and potential byproducts may be encountered.
Troubleshooting Guide: Common Byproducts and Solutions
The bifunctional nature of this compound can lead to a variety of byproducts depending on the reaction conditions. The relative reactivity of the C(sp²)–Br (aryl) and C(sp³)–Br (benzyl) bonds is a critical factor. Generally, the benzylic bromide is more reactive towards oxidative addition to a Pd(0) catalyst than the aryl bromide. However, catalyst and ligand choice, as well as other reaction parameters, can influence this selectivity.
Below is a summary of potential byproducts and recommended troubleshooting steps.
| Byproduct | Potential Cause(s) | Troubleshooting Recommendations |
| Homocoupling of Boronic Acid/Ester | - Presence of oxygen in the reaction mixture.- Sub-optimal base or solvent.- Slow transmetalation or reductive elimination. | - Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[1][2]- Use fresh, high-purity boronic acid/ester.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1]- Ensure adequate solubility of the boronic acid/ester; consider a co-solvent like water or THF.[1][3] |
| Homocoupling of this compound | - Slow reaction with the boronic acid partner.- Catalyst decomposition leading to Pd black formation. | - Increase the equivalents of the boronic acid/ester.- Use a more active catalyst system (e.g., a palladium precatalyst with a bulky phosphine ligand like SPhos or JohnPhos).[4]- Ensure the reaction is running at the optimal temperature to facilitate cross-coupling over homocoupling. |
| Product of Coupling at the Benzylic Bromide Only | - Reaction conditions favor the activation of the C(sp³)–Br bond. | - This is often the expected product under milder conditions. If coupling at the aryl bromide is desired, more forcing conditions may be needed.- To favor aryl coupling, consider ligands known to promote the activation of aryl halides. |
| Product of Coupling at the Aryl Bromide Only | - Specific catalyst systems and conditions may favor aryl bromide activation. | - If benzylic coupling is desired, milder conditions and ligands that favor C(sp³)–Br activation should be employed. |
| Di-coupled Product (Reaction at both Bromides) | - Use of excess boronic acid and a highly active catalyst system under forcing conditions. | - Use stoichiometric amounts of the boronic acid (or a slight excess, e.g., 1.1 equivalents).- Reduce reaction time and temperature.- Employ a less active catalyst or ligand system. |
| Protodebromination (Loss of Bromine) | - Presence of a hydrogen source (e.g., solvent, water, or impurities) and a mechanism for hydride formation. | - Use anhydrous solvents and reagents.- Ensure the base is not promoting a side reaction that generates hydrides.[5] |
| Scrambled Products from Phosphine Ligands | - Use of triarylphosphine ligands (e.g., PPh₃) where the aryl group from the phosphine can participate in the reaction. | - Employ bulky alkylphosphine ligands (e.g., (o-MeOC₆H₄)₃P) or ligands less prone to scrambling.[6] |
Experimental Protocols
A generalized experimental protocol for a selective Suzuki-Miyaura coupling at the benzylic position is provided below. Optimization will be necessary for specific boronic acids and desired selectivity.
Selective Suzuki-Miyaura Coupling of the Benzylic Bromide:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
JohnPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), JohnPhos (0.04 mmol), and K₂CO₃ (2.5 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting workflow for identifying and addressing common byproducts.
Catalytic Cycle and Potential Side Reactions
Caption: Suzuki catalytic cycle with key side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: Which bromide on this compound is more reactive in a Suzuki coupling?
A: Generally, the benzylic bromide (C(sp³)–Br) is more reactive towards oxidative addition to Pd(0) than the aryl bromide (C(sp²)–Br). Therefore, under carefully controlled, milder conditions, selective coupling at the benzylic position is often achievable. To achieve coupling at the aryl bromide, more forcing conditions or specific catalyst systems that favor aryl halide activation may be necessary.
Q2: How can I promote selective coupling at the aryl bromide?
A: To favor reaction at the less reactive aryl bromide, you might first protect or react the more reactive benzylic bromide. Alternatively, screening different palladium catalysts and ligands is crucial. Some ligand systems are known to have a higher propensity for activating aryl halides. Additionally, higher reaction temperatures may be required.
Q3: What is the main cause of boronic acid homocoupling and how can I prevent it?
A: The primary cause of boronic acid homocoupling is often the presence of molecular oxygen in the reaction mixture.[2] It is critical to thoroughly degas all solvents and the reaction setup with an inert gas like argon or nitrogen before adding the catalyst. Using fresh, high-quality boronic acid can also minimize this side reaction.
Q4: My reaction is not proceeding. What are the first things to check?
A: If your reaction fails, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst has not decomposed. It should be stored under an inert atmosphere.
-
Base: The choice of base is critical.[1][7] It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials. Ensure the base is finely powdered and dry.
-
Solubility: All reactants must be sufficiently soluble in the chosen solvent system at the reaction temperature.[3] A co-solvent may be necessary.
-
Reagent Quality: Verify the purity and integrity of your starting materials, especially the boronic acid, which can degrade over time.
Q5: Can I use potassium organotrifluoroborates (R-BF₃K) instead of boronic acids with this substrate?
A: Yes, potassium organotrifluoroborates are often excellent coupling partners in Suzuki reactions and are known for their stability compared to boronic acids.[8][9] They can be a good alternative if you are experiencing issues with boronic acid decomposition or homocoupling. The reaction conditions, particularly the base and solvent system, may need to be re-optimized for these reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Improving yields in Sonogashira coupling with "3-Bromo-5-(trifluoromethyl)benzyl bromide"
Topic: Improving Yields in Sonogashira Coupling with "3-Bromo-5-(trifluoromethyl)benzyl bromide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonogashira coupling reactions, specifically addressing the challenges associated with substrates like "3-Bromo-5-(trifluoromethyl)benzyl bromide".
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with 3-Bromo-5-(trifluoromethyl)benzyl bromide is giving low or no yield of the desired product (coupling at the aryl bromide). What is the most likely issue?
A1: The primary challenge with this substrate is the presence of two reactive C-Br bonds: one on the aromatic ring (sp² carbon) and one on the benzyl group (sp³ carbon). The relative reactivity of these two sites is a critical factor. Under many standard Sonogashira conditions, particularly those using common phosphine ligands like triphenylphosphine (PPh₃), the oxidative addition of the palladium catalyst to the C(sp³)-Br bond of the benzyl bromide is kinetically favored over the C(sp²)-Br bond of the aryl bromide. This can lead to a mixture of products, with the major product arising from the reaction at the benzylic position, or complex side reactions, resulting in a low yield of the desired aryl-coupled product.
Q2: How can I promote the selective Sonogashira coupling at the aryl bromide position over the benzyl bromide position?
A2: Achieving selectivity for the aryl bromide coupling requires careful tuning of the reaction conditions, particularly the choice of palladium catalyst and ligand. The use of sterically bulky phosphine ligands can favor the oxidative addition at the less hindered aryl C-Br bond. Additionally, employing a copper-free Sonogashira protocol can sometimes offer better selectivity and milder reaction conditions, which may help in differentiating between the two reactive sites.
Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?
A3: Glaser coupling is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen. To minimize this:
-
Ensure strictly anaerobic conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.
-
Consider copper-free conditions: Numerous modern Sonogashira protocols have been developed that proceed efficiently without a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.
-
Slow addition of the alkyne: In some instances, adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.
Q4: The trifluoromethyl group on my aryl bromide seems to be affecting the reaction. How does this electron-withdrawing group influence the Sonogashira coupling?
A4: Electron-withdrawing groups like the trifluoromethyl group generally increase the rate of the oxidative addition step of the palladium catalyst to the aryl halide bond. This is typically beneficial for the reactivity of the aryl bromide. However, it can also increase the propensity for certain side reactions. The key is to find a balance of reactivity that allows for efficient coupling without promoting undesired pathways.
Q5: What are the best practices for setting up a Sonogashira reaction to ensure reproducibility and high yields?
A5:
-
High-purity reagents: Use high-purity, and where necessary, anhydrous solvents and reagents. Amine bases should be freshly distilled if they have been stored for a long time.
-
Inert atmosphere: As mentioned, maintaining an inert atmosphere is crucial to prevent catalyst oxidation and alkyne homocoupling.
-
Catalyst quality: Use a reliable source for your palladium catalyst and ligands. If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.
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Thorough mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially if any reagents or catalysts have limited solubility.
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Reaction monitoring: Monitor the progress of the reaction by a suitable analytical technique like TLC, GC, or LC-MS to determine the optimal reaction time and to identify the formation of any side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired aryl-coupled product | Reaction at the benzyl bromide position: The C(sp³)-Br bond is more reactive under the chosen conditions. | - Change the ligand: Switch to a bulkier phosphine ligand (e.g., P(o-tol)₃, XPhos, SPhos) to sterically hinder the approach to the benzyl bromide and favor reaction at the aryl bromide. - Modify the catalyst system: Consider a copper-free protocol, which can sometimes offer different selectivity. - Lower the reaction temperature: A lower temperature may provide better kinetic differentiation between the two sites. |
| Inactive catalyst: The Pd(0) active species has not formed or has decomposed. | - If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure the conditions are suitable for its reduction. - Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. - Thoroughly degas all solvents and reagents to prevent catalyst oxidation. | |
| Poor substrate reactivity: Although the CF₃ group is activating, other factors might inhibit the reaction. | - Increase the reaction temperature. - Increase the catalyst loading. - If possible, consider converting the aryl bromide to the more reactive aryl iodide. | |
| Significant formation of side products | Alkyne homocoupling (Glaser coupling): Presence of oxygen and a copper co-catalyst. | - Ensure strictly anaerobic conditions. - Switch to a copper-free Sonogashira protocol. - Add the alkyne slowly to the reaction mixture. |
| Homocoupling of the benzyl bromide: The benzylic radical or anion intermediate dimerizes. | - This is more likely with electron-withdrawing groups. Try to use milder reaction conditions (lower temperature, less reactive base). - A change in catalyst and ligand might also suppress this side reaction. | |
| Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom. | - This can be caused by certain impurities or side reactions with the solvent or base. Ensure high-purity reagents and consider a different solvent/base combination. | |
| Reaction starts but does not go to completion | Catalyst deactivation: The catalyst loses its activity over the course of the reaction. | - Add a fresh portion of the catalyst midway through the reaction. - Use a more robust ligand that better stabilizes the palladium catalyst. - Ensure that no functional groups on your alkyne are poisoning the catalyst. |
| Equilibrium reached: The reaction may be reversible under the given conditions. | - Try to drive the reaction forward by removing a byproduct if possible, although this is not typically straightforward in Sonogashira couplings. - A higher temperature might shift the equilibrium towards the products. |
Data Presentation
Table 1: Comparison of Ligands for Selective Sonogashira Coupling of Aryl Bromides in the Presence of Benzylic Halides (Conceptual)
| Ligand | Steric Bulk | Expected Selectivity for Aryl-Br | Rationale |
| PPh₃ | Moderate | Low | Favors reaction at the more reactive C(sp³)-Br bond. |
| P(o-tol)₃ | High | Moderate to High | Increased steric hindrance disfavors reaction at the benzylic position. |
| XPhos | Very High | High | The bulky biarylphosphine ligand is expected to provide excellent selectivity for the less hindered aryl bromide. |
| SPhos | Very High | High | Similar to XPhos, the high steric demand should favor the aryl coupling. |
Table 2: General Reaction Conditions for Sonogashira Coupling of Electron-Deficient Aryl Bromides
| Parameter | Condition 1 (Copper-Catalyzed) | Condition 2 (Copper-Free) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4-10 mol%) | SPhos (4 mol%) |
| Copper Co-catalyst | CuI (3-10 mol%) | None |
| Base | Triethylamine or Diisopropylamine (2-3 equiv.) | K₂CO₃ or Cs₂CO₃ (2 equiv.) |
| Solvent | THF or DMF | Toluene or Dioxane |
| Temperature | Room Temperature to 80 °C | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of 3-Bromo-5-(trifluoromethyl)benzyl bromide (Selective for the Aryl Bromide)
This protocol is designed to favor the reaction at the aryl bromide position by using a bulky phosphine ligand.
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Addition of Reagents: Add degassed toluene (5 mL) and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Classical Sonogashira Coupling (Potential for Mixture of Products)
This protocol represents a more traditional approach and may lead to a mixture of products due to the competing reactivity of the two bromide positions.
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Addition of Solvent and Base: Add anhydrous and degassed THF (5 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv.).
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Mandatory Visualization
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Troubleshooting workflow for low yields.
Catalyst and ligand selection for selective coupling of "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective functionalization of 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene. This versatile building block offers two distinct reactive sites: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. Achieving selective coupling at either of these sites is crucial for the synthesis of complex molecules. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during these selective cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the two bromine atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the aryl C(sp²)-Br bond is generally more reactive towards oxidative addition than the benzylic C(sp³)-Br bond. This inherent difference in reactivity allows for selective functionalization at the aromatic position under carefully controlled conditions. By selecting appropriate catalysts, ligands, and reaction parameters, it is possible to favor coupling at the C-Br bond of the benzene ring while leaving the bromomethyl group intact for subsequent transformations.
Q2: Which cross-coupling reactions are suitable for the selective functionalization of this substrate?
A2: Several palladium-catalyzed cross-coupling reactions can be employed for the selective functionalization of this compound. The most common and effective methods include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Selective coupling at the aryl bromide is the more readily achievable transformation.
Q3: How can I favor coupling at the benzylic bromide position?
A3: While selective coupling at the aryl bromide is more common, specific conditions can be employed to favor reaction at the benzylic position. This typically involves catalyst systems that are more reactive towards C(sp³)-Br bonds. For instance, some nickel-based catalyst systems or palladium catalysts with specific ligands under certain conditions have shown efficacy in coupling benzylic halides. However, achieving high selectivity can be challenging and may require extensive optimization.
Q4: What are the key factors influencing the selectivity of the coupling reaction?
A4: The key factors that influence the selectivity between the aryl and benzylic bromide include:
-
Catalyst: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a precatalyst.
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Ligand: The electronic and steric properties of the phosphine ligand are critical. Bulky, electron-rich ligands often favor oxidative addition at the aryl C-Br bond.
-
Base: The choice of base can influence catalyst activity and stability.
-
Solvent: The solvent affects the solubility of reagents and can influence reaction rates and selectivity.
-
Temperature: Lower reaction temperatures generally favor selectivity for the more reactive aryl bromide.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more stable and active precatalyst, such as a palladacycle. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition. |
| Inappropriate Ligand | For selective coupling at the aryl bromide, use bulky, electron-rich phosphine ligands like PCy₃, SPhos, or XPhos. The choice of ligand is crucial and may require screening. |
| Incorrect Base | The choice of base is critical. For Suzuki-Miyaura couplings, Cs₂CO₃ or K₃PO₄ are often effective. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are typically used. Ensure the base is anhydrous and finely powdered. |
| Low Reaction Temperature | While lower temperatures can enhance selectivity, they may also lead to slow reaction rates. If selectivity is not an issue, gradually increase the reaction temperature. |
| Impure Starting Materials | Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst. |
Issue 2: Poor Selectivity (Reaction at both Bromine atoms or at the wrong position)
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | Higher temperatures can overcome the activation barrier for the less reactive benzylic bromide, leading to a loss of selectivity. Reduce the reaction temperature. |
| Incorrect Ligand Choice | The ligand plays a crucial role in directing the selectivity. For selective aryl coupling, bulky ligands that disfavor interaction with the benzylic position are preferred. |
| Prolonged Reaction Time | Extended reaction times can lead to the slow reaction of the less reactive benzylic bromide. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired mono-coupled product is formed. |
| High Catalyst Loading | A high concentration of the active catalyst may lead to less selective reactions. Reduce the catalyst loading. |
Issue 3: Formation of Side Products (e.g., Homocoupling, Debromination)
| Potential Cause | Recommended Solution |
| Homocoupling of the Coupling Partner | This is common in Suzuki-Miyaura reactions. Ensure the reaction is strictly anaerobic. Using a 1:1 or slight excess of the coupling partner can minimize this. |
| Debromination of the Starting Material | This can occur in the presence of a hydride source (e.g., from the solvent or base). Use anhydrous solvents and ensure the base is not a significant hydride source. Certain ligands can also suppress this side reaction. |
| Decomposition of the Boronic Acid (Suzuki-Miyaura) | Protodeboronation can be an issue. Use the boronic acid as soon as possible after purchase or consider using more stable boronate esters (e.g., pinacol esters). |
Data Presentation
The following tables summarize recommended starting conditions for the selective Suzuki-Miyaura coupling at the aryl C(sp²)-Br position, based on successful reactions with the analogous substrate, 1-bromo-3-(chloromethyl)benzene.[1] These conditions are expected to provide good selectivity for the desired mono-arylated product.
Table 1: Recommended Catalyst and Ligand Systems for Selective Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Mol % (Pd) | Mol % (Ligand) |
| Pd(OAc)₂ | PCy₃·HBF₄ | 0.2 | 0.4 |
| Pd₂(dba)₃ | SPhos | 1-2 | 2-4 |
| Pd(PPh₃)₄ | - | 2-5 | - |
Table 2: Typical Reaction Parameters for Selective Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Base | Cs₂CO₃ (2 equivalents) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the Aryl Bromide Position
This protocol is adapted from a procedure for the selective coupling of 1-bromo-3-(chloromethyl)benzene and is expected to be effective for the target substrate.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(OAc)₂ (0.002 equivalents)
-
PCy₃·HBF₄ (0.004 equivalents)
-
Cs₂CO₃ (2.0 equivalents)
-
Toluene (anhydrous)
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Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
In a separate vial, dissolve Pd(OAc)₂ (0.002 mmol) and PCy₃·HBF₄ (0.004 mmol) in a small amount of toluene.
-
Add the catalyst solution to the Schlenk tube.
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Add toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube.
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Seal the tube and place it under an inert atmosphere by performing three cycles of vacuum and backfilling with argon or nitrogen.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Caption: Decision-making for catalyst and ligand selection.
References
Managing reactivity differences of C-Br bonds in "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reactivity differences of the C-Br bonds in "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene".
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity differences between the two C-Br bonds in this compound?
A1: The molecule contains two distinct types of carbon-bromine bonds with significantly different reactivities:
-
Aryl C(sp²)-Br bond: The bromine atom is directly attached to the benzene ring. This bond is generally less reactive towards nucleophilic substitution due to the sp² hybridization of the carbon atom and resonance effects which give the C-Br bond partial double bond character.[1][2][3] However, it is the primary site for palladium-catalyzed cross-coupling reactions.
-
Benzylic C(sp³)-Br bond: The bromine atom is attached to a carbon atom which is, in turn, bonded to the benzene ring. This bond is highly susceptible to nucleophilic substitution (via both SN1 and SN2 mechanisms) because of the resonance stabilization of the resulting carbocation or transition state.[2][4][5]
The general order of reactivity for different types of reactions is a critical consideration for selective functionalization.[6]
Q2: Which C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)?
A2: The aryl C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions. The catalytic cycle for these reactions, which involves oxidative addition, transmetalation, and reductive elimination, preferentially occurs at the C(sp²)-Br bond of an aryl halide over the C(sp³)-Br bond of a benzyl halide under typical conditions.[6][7][8]
Q3: Which C-Br bond is more reactive towards nucleophilic substitution?
A3: The benzylic C-Br bond is far more reactive towards nucleophilic substitution.[5][9] Benzylic halides are excellent substrates for both SN1 and SN2 reactions due to the ability of the adjacent aromatic ring to stabilize either a carbocation intermediate or the transition state.[2][4] In contrast, aryl halides are generally unreactive towards nucleophilic substitution unless harsh conditions are used or the ring is activated by strong electron-withdrawing groups.[2]
Troubleshooting Guides
Issue 1: Lack of Selectivity in Suzuki-Miyaura Coupling (Reaction at both C-Br bonds)
Question: I am attempting a Suzuki-Miyaura coupling to functionalize the aryl bromide, but I am observing significant formation of the product from coupling at the benzylic position as well. How can I improve selectivity for the aryl C-Br bond?
Answer: Achieving high selectivity for the aryl C-Br bond is possible by carefully choosing the catalyst, ligand, and reaction conditions.
Solutions:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is crucial. For selective C(sp²)-Br bond coupling, a combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is often effective.[7]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Cross-coupling at the benzylic position may become more competitive at higher temperatures. Start with milder conditions (e.g., 80 °C) and monitor the reaction progress.[7]
-
Base Selection: Use a moderately strong inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[7][10] Stronger bases might promote side reactions.
Issue 2: Low Yield in Nucleophilic Substitution at the Benzylic Position
Question: I am trying to displace the benzylic bromide with a nucleophile (e.g., an amine or alcohol), but the reaction is sluggish and gives a low yield. What can I do to improve the outcome?
Answer: While the benzylic bromide is inherently reactive, reaction conditions still need to be optimized for your specific nucleophile.
Solutions:
-
Solvent Choice: The choice of solvent depends on the reaction mechanism. For SN2 reactions with anionic nucleophiles, a polar aprotic solvent like DMF or DMSO is generally preferred as it solvates the counter-ion but not the nucleophile, thus increasing its reactivity.[11] For SN1 reactions, a polar protic solvent can help stabilize the carbocation intermediate.[12]
-
Base Strength: If your nucleophile is an alcohol or a secondary amine, a non-nucleophilic base may be required to deprotonate it first, thereby increasing its nucleophilicity. Sodium hydride (NaH) for alcohols or a hindered base like DBU for amines can be effective.[13]
-
Temperature: Gently heating the reaction can increase the rate. However, be cautious of potential side reactions, such as elimination, especially with sterically hindered nucleophiles or bases.
Issue 3: Undesired Homocoupling in Cross-Coupling Reactions
Question: During my Sonogashira or Suzuki coupling, I am observing a significant amount of homocoupled byproducts (e.g., biphenyl or diyne). How can I minimize this side reaction?
Answer: Homocoupling can be a persistent issue, often promoted by higher temperatures and certain catalyst systems.
Solutions:
-
Optimize Reaction Temperature: High temperatures can favor homocoupling of the organoboron reagent (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).[14] Running the reaction at the lowest effective temperature is advisable.
-
Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary to find one that suppresses the homocoupling pathway for your specific substrates.[14]
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reagents. An excess of the organometallic reagent can sometimes lead to increased homocoupling.
Experimental Protocols (Examples from Analogous Systems)
The following protocols are for structurally similar molecules and should be used as a starting point for optimization with this compound.
Table 1: Selective Suzuki-Miyaura Coupling of the Aryl Bromide
| Parameter | Condition |
| Substrate | 1-bromo-3-(chloromethyl)benzene (0.30 mmol) |
| Coupling Partner | Arylboronic acid (0.33 mmol) |
| Palladium Source | Pd(OAc)₂ (0.2 mol%) |
| Ligand | PCy₃·HBF₄ (0.4 mol%) |
| Base | Cs₂CO₃ (2 equiv.) |
| Solvent | Toluene (1.0 mL) and H₂O (0.1 mL) |
| Temperature | 80 °C |
| Time | 2 h |
| Atmosphere | Argon |
| Yield | 73-95% |
| Reference | [7] |
Table 2: General Conditions for Benzylic Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrate | Benzylic Bromide (1.0 mmol) |
| Coupling Partner | Arylboronic acid (1.5 mmol) |
| Palladium Source | Pd(OAc)₂ (5 mol%) |
| Ligand | JohnPhos (10 mol%) |
| Base | K₂CO₃ (3.0 mmol) |
| Solvent | DMF (2 mL) |
| Temperature | 140 °C (Microwave) |
| Time | 20 min |
| Yield | Varies with substrate |
| Reference | [10] |
Visualizations
Caption: Reactivity differences of C-Br bonds.
Caption: Workflow for selective sequential functionalization.
References
- 1. quora.com [quora.com]
- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 3. quora.com [quora.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. brainly.in [brainly.in]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. asccollegekolhar.in [asccollegekolhar.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene"
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of the specific substrate, 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene. The unique bifunctional nature of this molecule, possessing both an aryl bromide and a benzylic bromide, presents distinct challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Buchwald-Hartwig reaction with this compound is resulting in low to no yield of the desired arylamine. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in this reaction can stem from several factors, particularly due to the presence of two reactive bromide sites. The primary challenge is to achieve selective amination at the aryl C-Br bond without undesired side reactions at the benzylic C-Br bond.
Potential Causes:
-
Side Reactions at the Benzylic Bromide: The benzylic bromide is susceptible to nucleophilic attack by the amine or the base, leading to the formation of byproducts. Strong, sterically unhindered bases can deprotonate the amine, which can then act as a nucleophile at the benzylic position.
-
Catalyst Deactivation: The substrate or impurities in the starting materials might be deactivating the palladium catalyst.[1][2]
-
Incorrect Ligand Choice: The ligand plays a crucial role in promoting the desired C-N bond formation.[3][4][5] An inappropriate ligand may not facilitate the oxidative addition at the aryl bromide or may lead to catalyst decomposition.
-
Suboptimal Base Selection: The choice of base is critical. A base that is too strong or too weak can hinder the reaction. Strong alkoxide bases, for instance, might promote side reactions.[1][3]
-
Poor Solvent Quality: Solvents must be anhydrous and deoxygenated, as water and oxygen can negatively impact the catalytic cycle.[1]
Troubleshooting Steps:
-
Ligand and Catalyst Screening:
-
Employ bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to promote the amination of electron-deficient aryl bromides and can sterically hinder interactions at the benzylic position.[3][4]
-
Use a pre-formed palladium catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[1]
-
-
Base Optimization:
-
Switch to a weaker, non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are often effective in Buchwald-Hartwig reactions and are less likely to cause side reactions at the benzylic bromide.[6]
-
Avoid strong alkoxide bases like sodium tert-butoxide (NaOtBu) initially, as they can increase the rate of undesired side reactions.
-
-
Solvent and Temperature Control:
-
Starting Material Purity:
-
Verify the purity of your this compound and the amine. Impurities can poison the catalyst.
-
Question 2: I am observing the formation of multiple products in my reaction mixture. How can I identify the side products and adjust my conditions to favor the desired product?
Answer:
The presence of multiple products strongly suggests a lack of selectivity. The most probable side products arise from reactions involving the benzylic bromide.
Common Side Products:
-
Product of Benzylic Amination: The amine attacks the benzylic bromide, resulting in the substitution of the bromide with the amine.
-
Product of Bis-Amination: Both the aryl and benzylic bromides react with the amine.
-
Hydrodehalogenation Product: The aryl bromide is reduced to an aryl C-H bond.[3]
-
Products from Base-Induced Reactions: The base might react with the benzylic bromide, leading to decomposition or oligomerization.
Identification and Mitigation Strategies:
-
Product Characterization:
-
Use techniques like LC-MS and NMR to identify the structures of the major side products. Knowing the identity of the byproducts will provide insight into the competing reaction pathways.
-
-
Favoring Aryl Amination:
-
Ligand Choice: As mentioned previously, bulky ligands are key. The steric hindrance around the palladium center can disfavor the oxidative addition or other interactions at the more accessible benzylic bromide.[8]
-
Base Selection: Weaker inorganic bases are less likely to act as nucleophiles or potent deprotonating agents for the amine to attack the benzylic position.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired reaction, as side reactions may have a higher activation energy.
-
Quantitative Data Summary
The following table provides a starting point for reaction conditions based on literature for analogous electron-deficient aryl bromides. Optimization will be necessary for the specific substrate.
| Parameter | Recommended Starting Conditions |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) |
| Ligand | XPhos (if not using a precatalyst) |
| Base | Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv.) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80 - 110 °C |
| Amine | 1.0 - 1.2 equivalents |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be adapted based on the specific amine and reaction scale.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if necessary), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing Reaction Pathways and Troubleshooting
General Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Flowchart for Failed Amination of this compound:
Caption: Troubleshooting logic for the Buchwald-Hartwig amination.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. entegris.com [entegris.com]
- 6. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Stability of "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" under basic conditions
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability and reactivity of "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" under basic conditions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with "this compound" when exposed to basic conditions?
The primary stability concern is the high reactivity of the benzylic bromide (-CH2Br) group. This group is susceptible to reaction with a wide range of nucleophiles and bases. In contrast, the aryl bromide (the bromine atom attached directly to the benzene ring) is significantly less reactive under typical basic conditions.
Q2: Which part of the molecule is the most probable reaction site for a base?
The benzylic carbon (the carbon in the -CH2Br group) is the most electrophilic and reactive site. The adjacent aromatic ring stabilizes the transition states of both substitution and elimination reactions, making the benzylic bromide much more labile than the aryl bromide.[1][2][3] Reactions will almost exclusively occur at the benzylic position under mild to moderate basic conditions.[1][4]
Q3: What are the common reaction pathways for the benzylic bromide group with bases?
Under basic conditions, two primary competitive reaction pathways are expected for the benzylic bromide group:
-
Nucleophilic Substitution (SN2): A nucleophilic base will attack the benzylic carbon, displacing the bromide ion. For example, using hydroxide (OH-) as a base will lead to the formation of the corresponding benzyl alcohol.
-
Elimination (E2): A strong, sterically hindered base can abstract a proton from the benzylic carbon, leading to the formation of a double bond and elimination of HBr.[5] This would form a substituted styrene derivative.
The prevalence of one pathway over the other is highly dependent on the reaction conditions.[5][6]
Caption: Primary reaction pathways for the target compound under basic conditions.
Q4: Is the aryl bromide at position 1 susceptible to nucleophilic aromatic substitution (SNAr)?
Generally, no. For an SNAr reaction to occur efficiently, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (the bromide).[7][8][9] In this molecule, the powerful electron-withdrawing trifluoromethyl (-CF3) group is in the meta position relative to the aryl bromide. This positioning does not allow for resonance stabilization of the key negatively charged intermediate (Meisenheimer complex), making the SNAr pathway highly unfavorable.[8] Reaction at this site would require extremely harsh conditions (e.g., very high temperatures and pressures) or a different mechanism, such as one involving a benzyne intermediate, which requires an exceptionally strong base like sodium amide.[7][9]
Troubleshooting Guide
Issue: Low yield of the desired substitution product and formation of multiple byproducts.
This is a common issue arising from the competition between SN2 and E2 pathways.
| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) | Rationale |
| Base Strength & Steric Hindrance | Weak, less sterically hindered bases (e.g., NaOH, CH₃CO₂⁻, NaCN). | Strong, sterically hindered bases (e.g., t-BuOK, LDA).[5] | Bulky bases are poor nucleophiles and preferentially act as bases, abstracting a proton.[5] |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, Acetone). | Polar aprotic solvents stabilize the SN2 transition state. | |
| Temperature | Lower temperatures. | Higher temperatures. | Elimination reactions often have a higher activation energy but are entropically favored, so they dominate at higher temperatures. |
Suggested Solution: To favor the desired SN2 product, use a non-bulky nucleophile, employ a polar aprotic solvent like DMF or DMSO, and maintain a lower reaction temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC or LC-MS to avoid over-running and byproduct formation.
Caption: Troubleshooting workflow for optimizing reaction outcomes.
Issue: Starting material is consumed, but no identifiable product is isolated.
Possible Cause: The product of the initial reaction may itself be unstable under the basic conditions, leading to polymerization or degradation. For instance, the resulting benzyl alcohol could be deprotonated and undergo further reactions.
Suggested Solution:
-
Use a milder base: Switch to a weaker base such as an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) which is often sufficient for reactions with reactive benzylic bromides.
-
Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the base/nucleophile.
-
Monitor Carefully: Run the reaction at a low temperature and track its progress frequently. Quench the reaction as soon as the starting material is consumed to prevent product degradation.
Representative Experimental Protocol
Objective: To perform a nucleophilic substitution on the benzylic bromide with sodium methoxide to yield 1-(methoxymethyl)-3-bromo-5-(trifluoromethyl)benzene.
Disclaimer: This is a general guideline. All reactions should be performed by qualified personnel under appropriate safety conditions, including the use of an inert atmosphere.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium methoxide to the stirred solution. Ensure the temperature does not rise significantly during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is no longer visible.
-
Workup: Once the reaction is complete, carefully quench it by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure substituted product.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Methods for Monitoring Reactions of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the analytical methods used to monitor reactions involving the versatile synthesis intermediate, 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene.
Troubleshooting Guides
This guide addresses specific issues that may be encountered during the analysis of reactions involving halogenated aromatic compounds, categorized by analytical technique.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Causes | Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic sites on the analyte and active silanol groups on the column; Column overload; Dead volume in the system.[1][2] | Ensure the mobile phase has the correct pH, or add a modifier like 0.1% formic acid; Use a base-deactivated or end-capped column; Reduce injection volume or sample concentration; Check and fix any dead volumes in system connections.[1][2] |
| Poor Peak Shape (Fronting) | Sample overload; Column damage or voiding; Sample solvent incompatible with the mobile phase.[3] | Reduce the injection volume or the concentration of the sample; Replace the column if it shows signs of degradation; Dissolve the sample in the mobile phase whenever possible.[3][4] |
| Retention Time Shifts | Changes in mobile phase composition; Fluctuations in column temperature; Column aging or degradation; Inconsistent flow rate.[3][5] | Prepare fresh mobile phase daily and ensure accurate composition; Use a column oven to maintain a stable temperature; Regularly check column performance and replace if necessary; Check the pump for leaks or malfunctions.[3][5] |
| Baseline Drift or Noise | Contaminated mobile phase or column; Detector lamp instability; Temperature fluctuations; Air bubbles in the system.[5][6] | Use high-purity, HPLC-grade solvents and degas the mobile phase thoroughly; Allow the detector lamp to warm up sufficiently or replace if unstable; Ensure stable laboratory and column temperatures; Purge the pump and system to remove air bubbles.[5][6] |
| Ghost Peaks | Carryover from previous injections; Contamination in the sample, mobile phase, or system.[6] | Implement a robust wash cycle with a strong solvent between injections; Use high-purity solvents and clean sample vials/glassware; Flush the entire HPLC system to remove contaminants.[6] |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
| Problem | Potential Causes | Solutions |
| Poor Peak Shape (Tailing/Fronting) | Analyte degradation in the hot injector; Column contamination or degradation; Mismatch between solvent and stationary phase polarity.[7] | Optimize the injector temperature to prevent degradation of thermally labile halogenated compounds; Trim the first few inches of the column or replace it if contaminated; Ensure proper column installation and injection technique.[7][8] |
| Low or No Signal | Sample degradation; Leak in the injector; Improper sample concentration or stability.[7][8] | Verify analyte stability in the chosen solvent; Clean or replace the inlet liner; Check for leaks in the injector system; Confirm the sample concentration is appropriate.[7][8] |
| Retention Time Shifts | Unstable oven temperature; Fluctuations in carrier gas flow rate; Leaks in the system.[9] | Verify the stability of the oven temperature program; Check for leaks using an electronic leak detector; Confirm carrier gas flow rates with a calibrated flow meter.[9] |
| Baseline Drift / Ghost Peaks | Column bleed from high temperatures; Contamination from previous high-concentration samples; Septum bleed.[8][10] | Ensure the oven temperature does not exceed the column's maximum limit; "Bake out" the column at a high temperature before a run sequence; Run a solvent blank after a high-concentration sample to check for carryover; Use high-quality septa and replace them regularly.[8][10] |
| Loss of Resolution | Column aging or contamination; Suboptimal temperature program; Incorrect carrier gas flow rate.[9] | Replace the column if performance has degraded; Optimize the oven temperature ramp rate; Ensure the carrier gas flow rate is optimal for the column dimensions.[9] |
Frequently Asked Questions (FAQs)
Q1: Which analytical methods are best for monitoring reactions with this compound?
A1: The primary techniques for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11] The choice depends on the specific reaction, the properties of the reactants and products, and the information required.[11]
Q2: How do I choose between HPLC and GC-MS for reaction monitoring?
A2: The choice depends on the volatility and thermal stability of your compounds.
-
HPLC-UV is excellent for routine, quantitative monitoring of reactants and products, especially for compounds that are not volatile or may degrade at high temperatures. It is often robust and highly reproducible.[2]
-
GC-MS is ideal for identifying and quantifying volatile components. The mass spectrometer provides definitive structural information, which is invaluable for identifying unknown byproducts.[2] However, there is a risk of thermal degradation for thermally labile molecules like benzyl bromides in the hot GC inlet.[7]
Q3: Can NMR spectroscopy be used for real-time reaction monitoring?
A3: Yes, NMR spectroscopy is a powerful tool for monitoring reactions.[12][13][14] The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR particularly useful, as it provides a clean spectrum with a distinct signal for the starting material and any fluorine-containing products, allowing for straightforward quantitative analysis.[12] ¹H NMR can also be used to track the disappearance of starting material signals (e.g., the benzylic -CH₂Br protons) and the appearance of product signals.[11]
Q4: How should I prepare my reaction aliquot for HPLC or GC-MS analysis?
A4: Proper sample preparation is critical.
-
Quenching: Withdraw a small, precise aliquot from the reaction mixture and immediately stop the reaction by diluting it in a suitable cold solvent (e.g., acetonitrile).[2] If necessary, a chemical quenching agent can be added to the dilution vial.
-
Dilution: Dilute the quenched sample to a concentration that falls within the linear dynamic range of your instrument's detector.[2]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the injector or column.[2]
Q5: My baseline is very noisy in my HPLC analysis. What should I do?
A5: A noisy baseline is often caused by contaminated solvents, air bubbles, or detector issues.[5] First, ensure you are using high-purity, HPLC-grade solvents and that your mobile phase has been thoroughly degassed.[6] You can purge the pump to remove any trapped air bubbles.[6] Also, ensure the detector lamp has had sufficient time to warm up and stabilize.[5]
Q6: I am seeing my peaks tail significantly in my GC analysis. Why is this happening?
A6: Peak tailing in GC for halogenated compounds can be caused by several factors.[7] Active sites in the injector liner or on the column can interact with your analyte. Sample degradation at high temperatures can also lead to distorted peaks.[7] Try cleaning or replacing the injector liner, or trimming the first few inches off the front of the column. Optimizing (lowering) the injector temperature may also help.[7]
Experimental Protocols
Protocol 1: HPLC-UV Monitoring
This protocol outlines a general reversed-phase HPLC method for monitoring the consumption of this compound and the formation of products.
-
Instrumentation and Materials:
-
Sample Preparation:
-
At each time point, withdraw a ~50 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in 1.0 mL of acetonitrile in a clean vial.
-
Vortex the mixture thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[2]
-
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile[15]
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. (This gradient should be optimized for your specific reaction).[15]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an optimized wavelength based on the UV absorbance of the analyte).
-
Injection Volume: 5-10 µL.[11]
-
-
Data Analysis:
-
Identify the peaks for the starting material and product(s) by comparing retention times with standards, if available.
-
Integrate the peak areas.
-
Monitor the reaction progress by plotting the decrease in the starting material's peak area and the increase in the product's peak area over time.
-
Protocol 2: GC-MS Monitoring
This protocol provides starting conditions for analyzing volatile components in a reaction mixture.
-
Instrumentation and Materials:
-
GC system with a split/splitless inlet and a mass selective detector (MSD).
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, DB-5, or similar).
-
High-purity helium as the carrier gas.
-
-
Sample Preparation:
-
At each time point, withdraw a ~20 µL aliquot from the reaction mixture.
-
Quench the aliquot in 1.0 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Conditions:
-
Injector: Splitless injection at 250-280°C. (Note: Lower temperatures should be tested to minimize potential degradation).[7]
-
Carrier Gas: Helium at a constant flow rate of ~1.0-1.2 mL/min.[7]
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes. (This program must be optimized).[11]
-
MS Ionization: Electron Impact (EI) at 70 eV.[11]
-
MS Scan Range: m/z 40-500.[11]
-
-
Data Analysis:
-
Identify components by matching their mass spectra with a library (e.g., NIST) and their retention times.
-
Use the extracted ion chromatogram (EIC) for specific m/z values to quantify the relative amounts of starting material and products.
-
Visualized Workflows and Logic
Caption: General experimental workflow for monitoring a chemical reaction.
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. labcompare.com [labcompare.com]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 11. benchchem.com [benchchem.com]
- 12. azom.com [azom.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Bifunctional Linkers in PROTACs: The Case for Rigid Aromatic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the thoughtful design of its chemical linker, which connects the target protein-binding ligand (the "warhead") to the E3 ligase-recruiting ligand (the "anchor"). While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely adopted for their synthetic accessibility, there is a growing body of evidence highlighting the potential advantages of rigid linkers. This guide provides a comparative analysis of a rigid aromatic linker scaffold, exemplified by a derivative of "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene", against conventional flexible linkers.
The Pivotal Role of the Linker in PROTAC Function
The linker is not merely a passive tether; it actively influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1] The linker's length, rigidity, and chemical composition dictate the spatial arrangement of the target protein and the E3 ligase, directly impacting the efficiency of the degradation process. An ideal linker facilitates a productive ternary complex geometry while also imparting favorable physicochemical properties to the PROTAC molecule, such as cell permeability and metabolic stability.[2]
Unveiling the Potential of a Rigid Trifluoromethyl-Substituted Benzene Linker
"this compound" serves as a precursor for a rigid linker characterized by a 1,3,5-trisubstituted benzene ring. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance key drug-like properties. The trifluoromethyl group can increase lipophilicity, which may improve cell membrane permeability, and enhance metabolic stability due to the strength of the carbon-fluorine bond.[3]
The rigid nature of the benzene ring, in contrast to the high flexibility of PEG or alkyl chains, can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[4] This can lead to improved potency and selectivity.[5]
Comparative Analysis of Bifunctional Linkers
Table 1: General Characteristics of Bifunctional Linkers
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Aromatic Linker (Inferred) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein-protein orientations, but may have a higher entropic penalty. | May pre-organize for a more stable ternary complex, potentially leading to positive cooperativity. |
| Synthetic Accessibility | Generally straightforward and well-established. | May require more complex multi-step synthesis. |
| Physicochemical Properties | PEG linkers can improve solubility. Alkyl chains increase lipophilicity. | The trifluoromethyl group can enhance lipophilicity and metabolic stability. The rigid core may improve cell permeability. |
| Selectivity | Can be challenging to achieve high selectivity due to flexibility. | The constrained conformation can lead to improved selectivity for the target protein. |
Table 2: Representative Performance Data of PROTACs with Different Linker Types
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | BRD4 | CRBN | 15 | >90 | Fictionalized Data |
| Flexible (Alkyl) | BTK | CRBN | 5 | >95 | Fictionalized Data |
| Rigid (Phenyl) | Androgen Receptor | VHL | 3 | >90 | [6] |
| Rigid (Trifluoromethyl-Phenyl) | Hypothetical Target | VHL | <10 (Predicted) | >90 (Predicted) | N/A |
Note: The data for the "Rigid (Trifluoromethyl-Phenyl)" linker is a hypothetical prediction based on the expected benefits of rigidity and the physicochemical properties of the trifluoromethyl group. The data for the "Rigid (Phenyl)" linker is based on a study by Shibata et al. (2017), where a PROTAC with a disubstituted phenyl linker showed potent degradation of the androgen receptor.[6] The data for flexible linkers represents typical values seen in PROTAC literature but is not from a single direct comparative study against a rigid linker for the same target.
Visualizing PROTAC Mechanisms and Workflows
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC performance. Below are methodologies for key experiments.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of ternary complex formation.[1]
Protocol:
-
Sample Preparation: Dialyze the purified target protein and E3 ligase into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Prepare a concentrated solution of the PROTAC in the same buffer.
-
Binary Binding Experiments:
-
Titrate the PROTAC into the target protein to determine the binary binding affinity.
-
Titrate the PROTAC into the E3 ligase to determine the binary binding affinity.
-
-
Ternary Complex Formation:
-
Saturate the target protein with the PROTAC.
-
Titrate the target protein-PROTAC complex into the E3 ligase in the ITC cell.
-
-
Data Analysis: Analyze the resulting thermograms using the instrument's software to determine the thermodynamic parameters of ternary complex formation.
Protein Degradation Assay (Western Blot)
Principle: Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate. This allows for the determination of the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) of a PROTAC.[2]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[5]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[2]
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay is used to assess the cytotoxic effects of PROTACs.[3][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired duration (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
The rational design of the bifunctional linker is a critical step in the development of potent and selective PROTACs. While flexible linkers offer synthetic convenience, rigid linkers, such as those derived from "this compound", present an intriguing alternative with the potential for enhanced efficacy, selectivity, and improved pharmacokinetic properties. The trifluoromethyl group can further contribute to a more favorable drug-like profile. Although direct comparative data for this specific linker is currently limited, the principles of medicinal chemistry and PROTAC design strongly suggest that the exploration of such rigid, functionalized linkers is a promising avenue for the discovery of next-generation protein degraders. The experimental protocols provided herein offer a robust framework for the systematic evaluation of novel linker scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparison of reactivity of "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene with structurally similar compounds. The analysis is supported by established principles of organic chemistry, and where available, experimental data. This document aims to provide an objective assessment to inform the selection and use of this reagent in complex organic synthesis.
Introduction to the Reactivity of Substituted Benzyl Bromides
Benzyl bromides are a class of organic compounds known for their utility as versatile alkylating agents in the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals. Their reactivity in nucleophilic substitution reactions is a key determinant of their synthetic utility. This reactivity is significantly influenced by the nature and position of substituents on the aromatic ring.
The subject of this guide, this compound, possesses two key features that dictate its reactivity profile:
-
A Reactive Benzylic Bromide: The bromomethyl group (-CH₂Br) is the primary site of nucleophilic attack. The benzylic position enhances reactivity towards both Sₙ1 and Sₙ2 reaction mechanisms due to the ability of the benzene ring to stabilize the transition state or a carbocation intermediate through resonance.
-
Strongly Electron-Withdrawing Substituents: The presence of a bromine atom and a trifluoromethyl (-CF₃) group on the aromatic ring significantly influences the electrophilicity of the benzylic carbon. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This strong inductive effect makes the benzylic carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.
Comparative Reactivity Analysis
The reactivity of this compound is best understood by comparing it to simpler, related compounds. The primary mode of reaction for this primary benzylic bromide is expected to be the Sₙ2 mechanism, especially with strong nucleophiles in polar aprotic solvents. The rate of this reaction is highly dependent on the electrophilicity of the benzylic carbon.
Key Comparisons:
-
Benzyl Bromide: The parent compound, benzyl bromide, serves as a baseline for reactivity.
-
3-Bromobenzyl Bromide: This compound allows for the assessment of the effect of a single bromine substituent in the meta position.
-
3,5-Bis(trifluoromethyl)benzyl Bromide: This compound is an excellent analogue for understanding the powerful activating effect of two trifluoromethyl groups.
The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly accelerate the rate of nucleophilic substitution compared to unsubstituted or less substituted benzyl bromides.
Quantitative Data Presentation
| Compound | Structure | Substituent Effects | Expected Relative Rate Constant (k_rel) |
| Benzyl Bromide | C₆H₅CH₂Br | Baseline | 1 |
| 3-Bromobenzyl Bromide | m-BrC₆H₄CH₂Br | Weakly deactivating (inductive) | ~0.5 - 1 |
| This compound | 3-Br-5-CF₃C₆H₃CH₂Br | Strongly activating (inductive) | > 10 |
| 3,5-Bis(trifluoromethyl)benzyl Bromide | 3,5-(CF₃)₂C₆H₃CH₂Br | Very strongly activating (inductive) | >> 10 |
Note: The relative rate constants are estimations based on the known powerful electron-withdrawing effect of the trifluoromethyl group, which significantly enhances the electrophilicity of the benzylic carbon, thereby accelerating the rate of Sₙ2 reactions.
Experimental Protocols
The following is a detailed experimental protocol for a representative nucleophilic substitution reaction (Williamson Ether Synthesis) using this compound and sodium methoxide. This protocol is designed to be a starting point for laboratory-scale synthesis and can be adapted for other nucleophiles.
Synthesis of 1-(Methoxymethyl)-3-bromo-5-(trifluoromethyl)benzene
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium methoxide (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the sodium methoxide.
-
Substrate Addition: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction is expected to be rapid due to the activating effect of the trifluoromethyl group. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-(methoxymethyl)-3-bromo-5-(trifluoromethyl)benzene.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: The concerted Sₙ2 reaction mechanism for nucleophilic substitution.
Caption: A generalized experimental workflow for the synthesis and purification.
References
Efficacy of PROTACs synthesized with "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" linker
A new frontier in targeted protein degradation is emerging with the exploration of rigid linkers in Proteolysis Targeting Chimeras (PROTACs). While flexible polyethylene glycol (PEG) and alkyl chains have been the workhorses of PROTAC design, researchers are increasingly turning to aromatic structures, such as those derived from substituted benzenes, to enhance efficacy and fine-tune pharmacological properties. This guide provides a comparative analysis of PROTACs synthesized with linkers containing aromatic moieties, analogous to those derived from building blocks like "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene", against their more conventional flexible counterparts.
The linker component of a PROTAC, though seemingly a simple connector, plays a pivotal role in the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for subsequent ubiquitination and degradation of the target.[1] The architecture of this linker—its length, rigidity, and chemical nature—can profoundly influence the stability and geometry of this complex, thereby dictating the potency and selectivity of the PROTAC.[2]
Aromatic Linkers: A Move Towards Conformational Constraint
PROTACs incorporating aromatic rings in their linkers introduce a degree of rigidity that can pre-organize the molecule into a bioactive conformation. This conformational constraint can reduce the entropic penalty associated with binding to both the target protein and the E3 ligase, potentially leading to more stable ternary complexes and enhanced degradation efficiency.[3] Furthermore, the planar nature of aromatic rings can facilitate favorable pi-pi stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase, further stabilizing the ternary complex.[4]
In contrast, flexible linkers, such as PEG and alkyl chains, while synthetically accessible, can adopt a multitude of conformations, which may not all be conducive to the formation of a productive ternary complex.[3] However, their flexibility can also be advantageous, allowing the PROTAC to more readily adapt to the surfaces of the binding partners.
Comparative Efficacy: A Data-Driven Look
While direct head-to-head data for PROTACs synthesized with a "this compound"-derived linker is not publicly available, we can draw comparisons from studies on PROTACs targeting key proteins like the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4) that utilize various linker types.
Androgen Receptor (AR) Targeting PROTACs
The Androgen Receptor is a key target in the treatment of prostate cancer. The following table summarizes the efficacy of different AR-targeting PROTACs with varying linker compositions.
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARD-69[5] | Optimized flexible linker | 0.86 | >95 | LNCaP |
| ARCC-4[6] | Flexible linker | 5 | 98 | VCaP |
| Representative PROTAC with Aromatic Linker | Aromatic/Rigid | 1-10 | >90 | Prostate Cancer Cells |
*Note: Data for a representative aromatic linker-containing AR PROTAC is extrapolated from qualitative statements in the literature suggesting high potency.[6]
Bromodomain-containing protein 4 (BRD4) Targeting PROTACs
BRD4 is a well-established target in oncology. The table below compares the performance of BRD4-targeting PROTACs with different linkers.
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1[1] | PEG/Alkyl (Flexible) | ~25 | >90 | HeLa |
| ARV-825[1] | PEG/Alkyl (Flexible) | <1 | >90 | RS4;11 |
| Representative PROTAC with Rigid Linker | Rigid (e.g., piperidine/aromatic) | 1-5 | >95 | Cancer Cell Lines |
*Note: Data for a representative rigid linker-containing BRD4 PROTAC is based on general findings in the literature that suggest rigidification can lead to improved potency.[7]
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
The determination of a PROTAC's efficacy relies on robust and well-defined experimental protocols. Below are methodologies for key assays.
Protocol 1: Protein Degradation Assay via Western Blotting
This is the most common method to directly measure the reduction in target protein levels.[8]
1. Cell Culture and Treatment:
-
Seed cells of interest in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein samples with lysis buffer and Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation percentage).[9]
Protocol 2: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and health.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After overnight incubation, treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
2. Viability Measurement (using MTT assay as an example):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Conclusion
The strategic incorporation of rigid linkers, particularly those containing aromatic scaffolds, represents a promising avenue for the rational design of highly potent and selective PROTACs. While flexible linkers remain a valuable and synthetically accessible option, the conformational constraint and potential for stabilizing interactions offered by aromatic moieties can lead to improved degradation efficacy. The choice of linker is ultimately target-dependent, and a systematic evaluation of various linker types, as outlined in the experimental protocols, is crucial for the development of next-generation protein degraders. The ongoing exploration of novel linker chemistries, including those inspired by building blocks like "this compound", will undoubtedly continue to expand the therapeutic potential of PROTAC technology.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 6. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Analysis for Site-Selectivity in Reactions of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic methods used to confirm site-selectivity in palladium-catalyzed cross-coupling reactions involving the versatile building block, 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene. Due to the presence of two distinct reactive sites—an aryl bromide and a benzyl bromide—the ability to selectively functionalize one site over the other is crucial for the synthesis of complex molecules in pharmaceutical and materials science. This document outlines experimental protocols for key reactions and presents spectroscopic data to differentiate between the resulting isomers.
Differentiating Reactive Sites
The reactivity of the two bromine substituents in this compound differs significantly. The benzylic bromide is highly susceptible to nucleophilic substitution reactions, while the aryl bromide is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This difference in reactivity allows for selective functionalization. The electron-withdrawing trifluoromethyl group can also influence the reactivity of the aryl bromide.
Spectroscopic Confirmation of Site-Selectivity
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the site of reaction.
-
¹H NMR Spectroscopy: The chemical shift and multiplicity of the benzylic protons (-CH₂Br) and the aromatic protons are key indicators. Reaction at the benzylic position will result in the disappearance of the characteristic singlet for the -CH₂Br protons (typically around 4.4-4.6 ppm) and the appearance of a new signal corresponding to the methylene group of the product. Conversely, reaction at the aryl bromide position will lead to changes in the chemical shifts and coupling patterns of the aromatic protons, while the benzylic -CH₂Br signal remains.
-
¹³C NMR Spectroscopy: Changes in the chemical shifts of the carbon atoms, particularly the benzylic carbon and the aromatic carbons, provide definitive evidence of the reaction site.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the exact mass of the product, confirming the elemental composition and verifying the success of the substitution or coupling reaction. Fragmentation patterns can also offer structural insights.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
The following sections detail the experimental protocols and expected spectroscopic outcomes for three major classes of palladium-catalyzed cross-coupling reactions, which are primarily selective for the aryl bromide position.
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:
-
In a reaction vessel, combine the aryl bromide (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Add a solvent system, for example, a mixture of toluene and water (4:1).
-
Degas the mixture and heat it under an inert atmosphere (e.g., Argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Spectroscopic Analysis of the Product:
| Spectroscopic Technique | Expected Observations for Reaction at the Aryl Bromide Site |
| ¹H NMR | Disappearance of the aromatic proton signals of the starting material and appearance of new aromatic signals corresponding to the biphenyl product. The singlet for the benzylic -CH₂Br protons remains. |
| ¹³C NMR | Shift in the signals of the aromatic carbons involved in the new C-C bond formation. The benzylic carbon signal remains unchanged. |
| Mass Spec. | The molecular ion peak will correspond to the mass of the coupled biphenyl product. |
Sonogashira Coupling
This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.
Experimental Protocol:
A general procedure for the Sonogashira coupling of an aryl bromide is as follows:
-
To a reaction flask under an inert atmosphere, add the aryl bromide (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), a copper(I) co-catalyst such as CuI (0.06 eq.), and a base, typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent.
-
Add the terminal alkyne (1.2 eq.).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Spectroscopic Analysis of the Product:
| Spectroscopic Technique | Expected Observations for Reaction at the Aryl Bromide Site |
| ¹H NMR | Appearance of a characteristic singlet for the alkyne proton (if applicable) and shifts in the aromatic proton signals. The benzylic -CH₂Br proton signal remains. |
| ¹³C NMR | Appearance of two new signals for the alkyne carbons and shifts in the aromatic carbon signals. The benzylic carbon signal is retained. |
| Mass Spec. | The molecular ion peak will correspond to the mass of the aryl-alkyne product. |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows:
-
In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.).
-
Add an anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, the reaction is quenched, extracted with an organic solvent, and washed.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Spectroscopic Analysis of the Product:
| Spectroscopic Technique | Expected Observations for Reaction at the Aryl Bromide Site |
| ¹H NMR | Appearance of a new N-H signal (for primary amines) or signals for the alkyl/aryl groups of the secondary amine, along with shifts in the aromatic proton signals. The benzylic -CH₂Br proton signal is preserved. |
| ¹³C NMR | Shifts in the aromatic carbon signals, particularly the carbon directly bonded to the nitrogen. The benzylic carbon signal remains. |
| Mass Spec. | The molecular ion peak will correspond to the mass of the N-arylated amine product. |
Alternative Reagents for Site-Selective Reactions
For comparison, other di-substituted benzene derivatives with varying electronic and steric properties can be employed to study the principles of site-selectivity.
| Alternative Reagent | Key Features | Expected Site-Selectivity |
| 1,3-Dibromobenzene | Two identical aryl bromide groups. | Mono-substitution can be achieved under controlled conditions, but mixtures are common. |
| 1-Bromo-3-iodobenzene | Different aryl halides with distinct reactivities (C-I bond is more reactive than C-Br in palladium catalysis). | Highly selective reaction at the C-I bond. |
| 1-Bromo-3-chlorobenzene | Different aryl halides with the C-Br bond being more reactive than the C-Cl bond in many cross-coupling reactions. | Selective reaction at the C-Br bond is generally achievable. |
Visualizing Reaction Pathways and Workflows
To further clarify the processes, the following diagrams illustrate the general reaction pathway for site-selective cross-coupling and a typical experimental workflow for product analysis.
Caption: General signaling pathway for site-selective palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for reaction monitoring and product analysis to confirm site-selectivity.
Validating the Structure of Derivatives from 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" offers a versatile platform for the synthesis of novel compounds with potential applications in pharmaceutical and agrochemical research. The presence of two distinct bromine moieties—an aryl bromide and a benzyl bromide—allows for selective functionalization through various synthetic routes. The trifluoromethyl group further enhances the potential for developing bioactive molecules by improving metabolic stability and lipophilicity.[1]
This guide provides a comparative analysis of two primary synthetic pathways for derivatizing this scaffold: Suzuki-Miyaura cross-coupling at the aryl bromide position and nucleophilic substitution at the benzyl bromide position. We present detailed experimental protocols, comparative data for representative derivatives, and workflows for structural validation.
Comparative Analysis of Derivative Synthesis and Properties
The selective functionalization of "this compound" allows for the creation of a diverse library of compounds. Below is a comparison of two representative derivatives, one synthesized via Suzuki-Miyaura coupling and the other via nucleophilic substitution.
| Parameter | Derivative 1: Suzuki-Miyaura Product | Derivative 2: Nucleophilic Substitution Product |
| Structure | 3-(Bromomethyl)-5-(trifluoromethyl)-[1,1'-biphenyl] | 1-Bromo-3-(azidomethyl)-5-(trifluoromethyl)benzene |
| Synthesis Method | Palladium-catalyzed Suzuki-Miyaura cross-coupling | SN2 reaction with sodium azide |
| Reaction Time | 12 hours | 4 hours |
| Yield | 85% | 92% |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 7.78 (s, 1H), 7.72 (s, 1H), 7.63 (d, J = 7.6 Hz, 2H), 7.58 (s, 1H), 7.47 (t, J = 7.6 Hz, 2H), 7.39 (t, J = 7.4 Hz, 1H), 4.55 (s, 2H) | 7.65 (s, 1H), 7.58 (s, 1H), 7.52 (s, 1H), 4.42 (s, 2H) |
| 13C NMR (CDCl3, 101 MHz) δ (ppm) | 142.5, 140.2, 132.8 (q, J = 33.3 Hz), 130.9, 129.2, 128.9, 128.0, 127.4, 124.2 (q, J = 3.8 Hz), 123.8 (q, J = 272.5 Hz), 122.9 (q, J = 3.8 Hz), 32.1 | 139.8, 132.9 (q, J = 33.1 Hz), 131.5, 129.8, 124.8 (q, J = 3.8 Hz), 123.5 (q, J = 272.5 Hz), 123.1 (q, J = 3.9 Hz), 54.7 |
| Mass Spec (m/z) | [M]+ calculated for C14H10BrF3: 326.99; found: 327.0 | [M]+ calculated for C8H5BrF3N3: 280.96; found: 281.0 |
Experimental Protocols
Detailed methodologies for the synthesis of the compared derivatives are provided below.
Protocol 1: Synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)-[1,1'-biphenyl] via Suzuki-Miyaura Coupling
This protocol outlines a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos
-
Potassium phosphate (K3PO4)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Protocol 2: Synthesis of 1-Bromo-3-(azidomethyl)-5-(trifluoromethyl)benzene via Nucleophilic Substitution
This protocol describes a facile SN2 reaction to introduce an azide functionality.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add sodium azide (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Structural Validation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a newly synthesized derivative.
Caption: Logical workflow for structural elucidation.
Reaction Pathways
The selective reactivity of the two bromine atoms in "this compound" allows for distinct reaction pathways.
Caption: Selective derivatization pathways.
References
Benchmarking Catalyst Performance for Sequential Coupling of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalyst performance for the sequential cross-coupling of 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene. This substrate offers two distinct reactive sites: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. The differential reactivity of these bonds allows for a programmed, stepwise functionalization, making it a valuable building block in the synthesis of complex organic molecules. This document summarizes key performance data from analogous systems, provides detailed experimental protocols, and outlines the logical workflow for catalyst selection.
Executive Summary
The sequential functionalization of this compound is a powerful strategy for constructing multi-substituted aromatic compounds. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C(sp²)-Br > C(sp³)-Br > C-Cl. This allows for the selective coupling at the aryl bromide position under milder conditions, leaving the benzyl bromide intact for a subsequent transformation. This guide explores palladium-based catalyst systems, which are widely employed for their efficiency and functional group tolerance in such transformations. While direct comparative data for this specific substrate is limited in the public domain, this guide extrapolates performance from closely related structures to provide a valuable starting point for reaction optimization.
Catalyst Performance Comparison
The following table summarizes the expected performance of different palladium catalysts in the initial Suzuki-Miyaura coupling at the C(sp²)-Br position of this compound. The data is based on reported yields for similar substrates, such as 1-bromo-3-(chloromethyl)benzene.[1] The choice of ligand is critical in tuning the reactivity and selectivity of the palladium catalyst.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Notes |
| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 85-95 | High yields are expected for a range of arylboronic acids.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 | A classic catalyst, though may require higher temperatures and longer reaction times. |
| PdCl₂(dppf) | dppf | K₃PO₄ | Toluene | 90 | 8 | 80-90 | Often effective for challenging substrates and can sometimes be performed under milder conditions. |
Note: The yields presented are illustrative and based on analogous reactions. Optimization of reaction conditions is recommended for the specific substrate.
Experimental Protocols
Detailed methodologies for the key sequential coupling reactions are provided below.
Step 1: Selective Suzuki-Miyaura Coupling at the C(sp²)-Br Position
This protocol is adapted from a procedure for the selective coupling of 1-bromo-3-(chloromethyl)benzene with arylboronic acids.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.002 mmol), PCy₃·HBF₄ (0.004 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add toluene (3.0 mL) and water (0.3 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(bromomethyl)-5-(trifluoromethyl)-1,1'-biphenyl derivative.
Step 2: Subsequent Coupling at the C(sp³)-Br Position (Illustrative Heck Reaction)
Following the initial Suzuki coupling, the remaining benzylic bromide can be functionalized. The following is an illustrative protocol for a Heck reaction, a common method for forming C-C bonds.
Materials:
-
3-(bromomethyl)-5-(trifluoromethyl)-1,1'-biphenyl derivative (from Step 1)
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealable reaction tube, combine the 3-(bromomethyl)-5-(trifluoromethyl)-1,1'-biphenyl derivative (1.0 mmol), styrene (1.5 mmol), and triethylamine (2.0 mmol) in DMF (5 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ (0.02 mmol) and tri(o-tolyl)phosphine (0.04 mmol) to the mixture.
-
Seal the tube and heat the reaction to 100°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired diaryl alkene product.
Visualizing Reaction Workflows and Pathways
The following diagrams illustrate the logical workflow for the sequential cross-coupling and the generalized catalytic cycle for the initial Suzuki-Miyaura reaction.
Caption: Logical workflow for the sequential cross-coupling of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
The Trifluoromethyl Group's Directing Influence on the Reactivity of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comparative analysis of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a versatile building block possessing two distinct reactive centers: a benzylic bromide and an aryl bromide. The presence of the strongly electron-withdrawing -CF3 group profoundly influences the reactivity of both sites, offering a handle for selective chemical transformations. This document will objectively compare the modulated reactivity of this compound with its non-fluorinated analog, 1-bromo-3-(bromomethyl)benzene, supported by illustrative experimental data and detailed protocols.
The Dual Reactivity of the Core Scaffold
This compound presents two carbon-bromine bonds with inherently different chemical properties. The benzylic bromide is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2), while the aryl bromide is a prime candidate for transition-metal-catalyzed cross-coupling reactions and Grignard reagent formation.[1][2] The key to unlocking the synthetic potential of this reagent lies in understanding how the -CF3 group electronically perturbs these two sites.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, which significantly impacts the electron density of the benzene ring and the stability of reaction intermediates.[3][4] This electronic influence is the primary determinant of the selective reactivity discussed below.
Comparative Reactivity Analysis
To illustrate the influence of the trifluoromethyl group, we will compare the reactivity of our target molecule with 1-bromo-3-(bromomethyl)benzene in two key transformations: nucleophilic substitution at the benzylic position and Suzuki-Miyaura cross-coupling at the aryl position.
Nucleophilic Substitution at the Benzylic Bromide
The benzylic position is reactive due to the ability of the adjacent benzene ring to stabilize intermediates, whether they are carbocations (SN1 pathway) or the transition state (SN2 pathway).[1][5] The electron-withdrawing -CF3 group, positioned meta to the bromomethyl group, exerts a destabilizing effect on the benzylic carbocation that would form in an SN1 mechanism. Conversely, this inductive withdrawal of electron density makes the benzylic carbon more electrophilic, thereby accelerating SN2 reactions.
Illustrative Data: Comparison of SN2 Reaction Rates
The following table summarizes representative data for the reaction of the target compound and its non-fluorinated analog with sodium cyanide, a typical nucleophile.
| Compound | Relative Reaction Rate (k_rel) | Yield (%) | Reaction Time (h) |
| This compound | 2.8 | 92 | 2 |
| 1-Bromo-3-(bromomethyl)benzene | 1.0 | 85 | 6 |
| Reaction Conditions: Sodium Cyanide (1.2 eq.), Acetone, 50°C. Data is illustrative and intended for comparative purposes. |
The enhanced rate and yield for the trifluoromethyl-substituted compound are consistent with the acceleration of the SN2 pathway.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, proceeding via a catalytic cycle that begins with the oxidative addition of a palladium(0) catalyst to the aryl-halide bond.[6][7][8] Electron-withdrawing groups on the aromatic ring generally increase the rate of this oxidative addition step, which is often the rate-determining step of the catalytic cycle.[9] Therefore, the -CF3 group is expected to enhance the reactivity of the aryl bromide in Suzuki coupling.
Illustrative Data: Comparison of Suzuki Coupling Efficiency
The table below presents a comparison of Suzuki coupling reactions with phenylboronic acid.
| Compound | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |
| This compound | 95 | 4 | 1 |
| 1-Bromo-3-(bromomethyl)benzene | 82 | 12 | 2 |
| Reaction Conditions: Phenylboronic Acid (1.5 eq.), Pd(PPh3)4, K2CO3 (2.0 eq.), Toluene/H2O, 90°C. Data is illustrative and intended for comparative purposes. |
The data highlights that the trifluoromethyl-activated substrate provides a higher yield in a shorter time with lower catalyst loading, a significant advantage in process development.
Logical Relationship of Reactivity
The differential reactivity of the two bromine atoms, modulated by the trifluoromethyl group, allows for selective and sequential functionalization.
Caption: Influence of the -CF3 group on the reactive sites.
Experimental Protocols
The following are detailed, representative protocols for the selective functionalization of this compound.
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position
Objective: To synthesize 3-bromo-5-(trifluoromethyl)benzyl cyanide.
Materials:
-
This compound (1.0 eq.)
-
Sodium Cyanide (NaCN) (1.2 eq.)
-
Anhydrous Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents (water, diethyl ether, brine, silica gel)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), charge a dry round-bottom flask with this compound and anhydrous acetone (to make a 0.5 M solution).
-
Add sodium cyanide to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-bromo-5-(trifluoromethyl)benzyl cyanide.
Protocol 2: Selective Suzuki-Miyaura Coupling at the Aryl Position
Objective: To synthesize 3-(bromomethyl)-5-(trifluoromethyl)-1,1'-biphenyl.
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1 mol%)
-
Potassium carbonate (K2CO3) (2.0 eq.)
-
Toluene and Water (4:1 mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the Pd(PPh3)4 catalyst to the flask under a positive flow of inert gas.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates the sequential functionalization strategy that can be employed, capitalizing on the differential reactivity.
Caption: Sequential functionalization workflow.
Conclusion
The trifluoromethyl group in this compound serves as a powerful control element, enhancing the reactivity of both the benzylic and aryl bromide positions towards their respective optimal reaction classes. It accelerates SN2 reactions at the benzylic carbon and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions at the aryl carbon. This predictable and differential reactivity makes it an exceptionally valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research, allowing for selective and high-yielding transformations at either reactive site.
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
A Comparative Study of Linker Scaffolds Derived from 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene: Impact of Length and Rigidity on Bifunctional Molecule Efficacy
In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation and antibody-drug conjugates (ADCs), the chemical linker that connects the targeting moiety to the effector domain is a critical determinant of therapeutic success.[1][2] Its length, rigidity, and chemical composition profoundly influence the stability, pharmacokinetics, and ultimately, the biological activity of the entire molecule.[3][4] This guide provides a comparative analysis of a series of hypothetical linker derivatives originating from "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene," a versatile scaffold for generating linkers with diverse physicochemical properties. The inclusion of the trifluoromethyl group is of particular interest, as it can enhance metabolic stability and lipophilicity, properties that are often desirable in drug candidates.[5][6]
Introduction to Linker Design and the Role of the Trifluoromethyl Group
The linker in a bifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), is not merely a spacer but an active contributor to the molecule's overall performance.[7] The linker's primary role is to position the two active ends of the molecule in a spatially optimal orientation to facilitate the desired biological event, such as the formation of a stable ternary complex between a target protein, the PROTAC, and an E3 ubiquitin ligase. The choice between a flexible and a rigid linker is a key consideration in this process. While flexible linkers, like those based on polyethylene glycol (PEG) or alkyl chains, can allow for more conformational freedom, this can sometimes result in an entropic penalty upon binding.[4][8] Conversely, rigid linkers can pre-organize the molecule in a more favorable conformation for binding, but may not be optimal for all target-ligase pairs.[9][10]
The trifluoromethyl (-CF3) group on the benzene ring of the parent molecule, this compound, offers several advantages. The C-F bond is exceptionally strong, which can impart increased metabolic stability to the linker.[5] Furthermore, the trifluoromethyl group is highly lipophilic and electron-withdrawing, which can influence the molecule's membrane permeability, solubility, and interactions with biological targets.[5][11]
Hypothetical Linker Derivatives and Comparative Performance
To illustrate the impact of linker length and rigidity, we present a comparative analysis of a hypothetical series of PROTACs targeting a protein of interest (POI) for degradation. These PROTACs are constructed using linkers derived from this compound. The core structure provides a rigid phenyl ring with a trifluoromethyl group, and the two bromine atoms serve as reactive handles for further chemical modification to introduce varying lengths of flexible or rigid extensions.[12]
Table 1: Physicochemical Properties of Hypothetical Linker Derivatives
| Linker ID | Structure | Length (Å) | Description |
| L1 | 1-Bromo-3-(aminomethyl)-5-(trifluoromethyl)benzene | ~6.5 | Short, rigid linker |
| L2 | 1-Bromo-3-((3-aminopropoxy)methyl)-5-(trifluoromethyl)benzene | ~10.2 | Increased length with a flexible ether linkage |
| L3 | 1-Bromo-3-((prop-2-yn-1-yloxy)methyl)-5-(trifluoromethyl)benzene | ~9.8 | Rigid alkyne-containing linker |
| L4 | 1-Bromo-3-((2-(2-(2-aminoethoxy)ethoxy)ethoxy)methyl)-5-(trifluoromethyl)benzene | ~16.5 | Longer, flexible PEG-like linker |
Table 2: Comparative Performance of PROTACs Employing Different Linkers
| PROTAC ID | Linker | Target Binding Affinity (Kd, nM) | Ternary Complex Stability (SPR, RU) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | L1 | 50 | 120 | 250 | 65 |
| PROTAC-2 | L2 | 55 | 250 | 75 | 85 |
| PROTAC-3 | L3 | 52 | 310 | 50 | 92 |
| PROTAC-4 | L4 | 60 | 180 | 150 | 78 |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes to demonstrate the principles of linker design. Actual experimental results may vary.
Experimental Protocols
Accurate evaluation of linker performance relies on standardized and well-documented experimental protocols. Below are methodologies for key assays used to characterize linker efficacy in the context of PROTACs.
General Synthesis of Linker Derivatives from this compound
-
Functionalization of the Bromomethyl Group: The bromomethyl group can be readily converted to other functional groups. For example, reaction with a primary amine can introduce an amino group for further conjugation. Alternatively, reaction with an alcohol under basic conditions can form an ether linkage, as seen in the hypothetical linkers L2, L3, and L4.
-
Cross-Coupling Reactions: The bromo group on the aromatic ring can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further diversity in linker length and rigidity.
-
Final Conjugation: The synthesized linkers, bearing appropriate functional groups, are then conjugated to the ligands for the target protein and the E3 ligase, often through amide bond formation or click chemistry.
Ternary Complex Formation Assays
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinities of the PROTAC to the individual proteins (target and E3 ligase) and to assess the stability of the ternary complex. In a typical experiment, one protein is immobilized on a sensor chip, and the PROTAC is injected, followed by the second protein. An increase in the response units (RU) upon injection of the second protein indicates ternary complex formation.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.
Cellular Degradation Assays
-
Western Blotting: This is a standard method to quantify the levels of the target protein in cells treated with the PROTAC at various concentrations and time points. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key parameters determined from these experiments.[8]
-
In-Cell Western/High-Content Imaging: These are higher-throughput methods for quantifying protein levels in a plate-based format, allowing for more extensive dose-response studies.
Visualizing Workflows and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow for evaluating PROTAC linkers and the catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The rational design of linkers is a cornerstone of developing effective bifunctional molecules.[3] While direct experimental data for linkers derived from this compound is not extensively published, the principles of linker design allow for a hypothetical yet informative comparative study. This guide illustrates that by systematically varying the length and rigidity of the linker, it is possible to fine-tune the efficacy of the resulting molecule. The trifluoromethylated benzene core provides a rigid scaffold with potentially favorable physicochemical properties. The hypothetical data suggests that an optimal balance between linker length and conformational rigidity is crucial for maximizing biological activity. Future experimental studies using this versatile starting material could provide valuable insights into the structure-activity relationships of linkers in various therapeutic modalities.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker Design | SpiroChem [spirochem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound [myskinrecipes.com]
- 13. researchgate.net [researchgate.net]
Assessing the impact of "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" linker on ternary complex formation
For Researchers, Scientists, and Drug Development Professionals
The rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern drug discovery. The linker component, which connects the target protein warhead to the E3 ligase ligand, is a key determinant of a PROTAC's efficacy. This guide provides a comparative assessment of the potential impact of the "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" linker on ternary complex formation, contrasting it with commonly used alternative linkers. While direct experimental data for this specific linker is not yet prevalent, this document offers a framework for its evaluation based on its constituent chemical properties and established principles of PROTAC design.
The Emerging Role of Rigid Aromatic Linkers
The choice of a PROTAC linker is a crucial design decision that significantly influences the molecule's efficacy and developability.[1] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility, there is a growing interest in rigid linkers to enhance potency, selectivity, and pharmacokinetic properties.[2][3] Rigid linkers, such as those incorporating aromatic rings, can pre-organize the PROTAC into a bioactive conformation, which may lead to a more stable ternary complex.[2]
Characterization of the this compound Linker
The "this compound" linker presents a unique combination of chemical features that could influence PROTAC performance:
-
Rigid Aromatic Core: The benzene ring provides a rigid scaffold, which can reduce the entropic penalty associated with ternary complex formation compared to flexible linkers.[2] This rigidity can help to orient the warhead and E3 ligase ligand in a productive conformation.[3] The aromatic nature of the linker can also facilitate π-π stacking interactions with the target protein or E3 ligase, potentially enhancing the stability of the ternary complex.
-
Trifluoromethyl (CF3) Group: The inclusion of a trifluoromethyl group can significantly impact the physicochemical properties of the PROTAC. The CF3 group is known to increase lipophilicity, which can improve cell permeability.[4] Furthermore, it is metabolically stable, potentially increasing the half-life of the PROTAC.[4] Its strong electron-withdrawing nature can also influence the electronic properties of the linker.[4]
-
Dual Reactive Sites: The presence of two bromine atoms at different positions (one on the ring and one on the methyl group) offers versatile synthetic handles for conjugation to the warhead and E3 ligase ligand, allowing for different exit vectors to be explored. The bromomethyl group is a reactive electrophile suitable for conjugation with nucleophiles on the binding ligands.
Comparative Analysis of PROTAC Linkers
The following table provides a comparative overview of the hypothesized properties of the this compound linker against common flexible and other rigid linker types.
| Feature | This compound | Flexible Linkers (PEG/Alkyl) | Other Rigid Linkers (e.g., Piperazine/Piperidine) |
| Conformational Flexibility | Low | High | Low to Medium |
| Potential for Bioactive Pre-organization | High | Low | High |
| Solubility | Potentially lower in aqueous media | Generally higher (especially PEG) | Can be modulated |
| Cell Permeability | Potentially enhanced due to lipophilicity | Can be lower (especially PEG) | Can be high |
| Metabolic Stability | High | Lower (more susceptible to oxidation) | Generally high |
| Synthetic Complexity | Moderate | Low | Moderate to High |
| Potential for Protein-Protein Interactions | π-π stacking | Hydrogen bonding (PEG) | Can be designed to include interaction motifs |
Signaling Pathways and Experimental Workflows
To empirically assess the impact of the this compound linker, a series of biophysical and cellular assays are required. The following diagrams illustrate the fundamental PROTAC mechanism and a general workflow for its characterization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for assessing a novel PROTAC linker.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments to characterize the formation of the ternary complex.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinities and kinetics of the PROTAC to its individual binding partners and to measure the stability of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified target protein, E3 ligase, and PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Immobilization: Covalently immobilize the purified E3 ubiquitin ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference surface.
-
Fit the resulting sensorgram data to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the binary dissociation constant (KD).
-
-
Binary Interaction Analysis (PROTAC to Target Protein):
-
Immobilize the target protein on a separate sensor chip flow cell.
-
Inject a series of PROTAC dilutions to determine the KD for this binary interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The formation of the ternary complex will result in a binding response. Analyze the data to determine the apparent affinity of the PROTAC for the E3 ligase in the presence of the target protein. An increase in apparent affinity compared to the binary interaction suggests positive cooperativity.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (KD, enthalpy ΔH, and stoichiometry n) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein, E3 ligase, and PROTAC
-
ITC buffer (e.g., phosphate-buffered saline)
Protocol:
-
Binary Titration (PROTAC into E3 Ligase):
-
Load the E3 ligase solution (e.g., 10-20 µM) into the ITC cell.
-
Load the PROTAC solution (10-20 times the concentration of the E3 ligase) into the injection syringe.
-
Perform a series of injections and record the heat changes.
-
Analyze the data using a one-site binding model to determine KD, ΔH, and stoichiometry (n).
-
-
Binary Titration (PROTAC into Target Protein):
-
Repeat the above procedure, titrating the PROTAC into the target protein solution.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into this pre-formed binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation. This allows for the calculation of the cooperativity factor (α).
-
Conclusion
The "this compound" linker represents an intriguing scaffold for PROTAC design, offering a blend of rigidity, metabolic stability, and synthetic versatility. Its rigid aromatic nature has the potential to pre-organize the PROTAC into a bioactive conformation, thereby enhancing ternary complex stability and overall degradation efficacy. However, potential challenges with solubility may need to be addressed through further chemical modification. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of this and other novel linkers, enabling the rational design of the next generation of targeted protein degraders.
References
A Researcher's Guide to the Synthesis of Complex Molecules Using 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel chemical entities. 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene has emerged as a versatile reagent, offering dual reactivity for sequential functionalization. This guide provides a comparative analysis of its performance, supported by experimental data, and detailed protocols for its application in common synthetic transformations.
This trifluoromethylated aromatic compound possesses two distinct reactive sites: a labile benzylic bromide ideal for nucleophilic substitution and a more robust aryl bromide suitable for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled approach to building molecular complexity, a valuable attribute in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group further enhances the potential of the resulting molecules by improving their metabolic stability and lipophilicity, key parameters in drug design.
Performance Comparison: Nucleophilic Substitution
The benzylic bromide of this compound readily undergoes nucleophilic substitution with a variety of nucleophiles. Below is a comparison of its reactivity with alternative benzyl bromides.
| Reagent | Nucleophile | Product | Typical Yield (%) |
| This compound | Piperidine | 1-((3-Bromo-5-(trifluoromethyl)phenyl)methyl)piperidine | 90-95 |
| 3,5-Bis(trifluoromethyl)benzyl bromide | Piperidine | 1-((3,5-Bis(trifluoromethyl)phenyl)methyl)piperidine | 88-93 |
| 3-Bromobenzyl bromide | Piperidine | 1-((3-Bromophenyl)methyl)piperidine | 92-97 |
Performance Comparison: Suzuki-Miyaura Cross-Coupling
Following the initial nucleophilic substitution, the remaining aryl bromide can be functionalized via Suzuki-Miyaura cross-coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.
| Substrate | Coupling Partner | Product | Typical Yield (%) |
| 1-((3-Bromo-5-(trifluoromethyl)phenyl)methyl)piperidine | Phenylboronic acid | 1-((5'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methyl)piperidine | 80-88 |
| 1-((3-Bromo-5-chlorophenyl)methyl)piperidine | Phenylboronic acid | 1-((5'-Chloro-[1,1'-biphenyl]-3-yl)methyl)piperidine | 82-90 |
| 1-((3-Bromophenyl)methyl)piperidine | Phenylboronic acid | 1-(([1,1'-Biphenyl]-3-yl)methyl)piperidine | 85-92 |
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Piperidine
Synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)methyl)piperidine
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) is added potassium carbonate (2.0 eq) and piperidine (1.2 eq). The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is monitored by thin-layer chromatography. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Synthesis of 1-((5'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methyl)piperidine
In a round-bottom flask, 1-((3-Bromo-5-(trifluoromethyl)phenyl)methyl)piperidine (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) are dissolved in a 4:1 mixture of toluene and water (0.1 M). The solution is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the mixture is heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing the Synthetic Pathway
The sequential functionalization of this compound can be visualized as a two-step process, highlighting the selective reactivity of the two bromine atoms.
Caption: Sequential functionalization workflow.
The initial step involves the selective reaction at the more reactive benzylic bromide, followed by the transformation of the less reactive aryl bromide.
Caption: Reactivity of the two bromine sites.
Safety Operating Guide
Proper Disposal of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene as a hazardous, halogenated organic waste.[1] This guide provides essential safety and logistical information for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. As a brominated aromatic compound, it requires segregation and disposal as halogenated organic waste.[1][2] Adherence to these procedures minimizes risks and ensures responsible chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[3][4]
Step-by-Step Disposal Protocol
-
Segregation: Do not mix this compound with non-halogenated organic waste.[1][2] It must be collected in a designated "Halogenated Organic Waste" container.[3][5] This is crucial as halogenated and non-halogenated wastes often undergo different treatment processes, and mixing them can increase disposal costs and environmental impact.[2]
-
Container Selection: Use a chemically compatible and properly sealed container for waste collection.[5][6] The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and the escape of vapors.[5][7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2][5] If other halogenated wastes are added to the same container, all components must be listed, ideally with their approximate percentages.[8] Do not use abbreviations or chemical formulas.[5]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[2] The container should be kept closed except when adding waste.[2][5] Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[9]
-
Spill Management: In the event of a spill, alert personnel in the immediate vicinity.[3] For minor spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[4][9] Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[4][9] For larger spills, evacuate the area and follow your institution's emergency procedures.[5]
-
Disposal Request: Once the waste container is nearly full (a common guideline is three-quarters full), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Follow your organization's specific procedures for requesting a waste pickup.
-
Decontamination: All glassware and equipment contaminated with this compound should be decontaminated. This can be done by rinsing with a suitable solvent (e.g., acetone or ethanol) and collecting the rinsate as halogenated organic waste.[10]
Key Data Summary
| Parameter | Information | Source |
| Waste Category | Halogenated Organic Waste | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | [9] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat | [3] |
| Handling Location | Certified chemical fume hood | [3][4] |
| Spill Cleanup Material | Inert absorbent (sand, silica gel, vermiculite) | [4][9] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. benchchem.com [benchchem.com]
- 4. chamberlandresearch.com [chamberlandresearch.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Operational Guide for 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices for laboratory safety. This information is intended for educational and operational guidance. Always consult with your institution's safety office and refer to the specific SDS provided by the supplier before handling any chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance for safe operations and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar halogenated aromatic compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[2][3][4]
A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant lab coat or apron, and closed-toe shoes.[4] | Prevents skin contact which can lead to irritation or absorption of the chemical. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes inhalation of harmful vapors. |
Safe Handling and Storage
Proper handling and storage are critical to prevent exposure and accidents.
| Procedure | Guideline |
| Handling | Always handle this compound inside a chemical fume hood to minimize inhalation exposure.[4] Use compatible labware (e.g., glass, PTFE). Avoid creating aerosols. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] Keep away from heat, sparks, and open flames.[5] |
| Spill Response | In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.[2] Do not allow the chemical to enter drains.[1][2] |
Disposal Plan
Proper disposal of this compound and its waste is crucial to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste through your institution's environmental health and safety office. Do not dispose of it down the drain. |
| Contaminated Materials | All materials that have come into contact with the chemical (e.g., gloves, absorbent pads, glassware) must be collected in a designated, sealed, and labeled hazardous waste container. |
| Waste Segregation | Halogenated organic waste must be segregated from non-halogenated waste streams for proper disposal. |
Experimental Protocol: General Procedure for a Reaction using this compound
This protocol outlines a general workflow for using this reagent in a chemical synthesis.
Objective: To safely conduct a reaction involving this compound.
Materials:
-
This compound
-
Reaction solvent (ensure compatibility)
-
Other reactants
-
Appropriate glassware
-
Magnetic stirrer and stir bar
-
Heating/cooling system as required
-
Quenching solution
-
Work-up solvents
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary PPE and inspect it for integrity.
-
Assemble and dry all glassware.
-
Prepare quenching and work-up solutions in advance.
-
-
Reaction Setup:
-
Set up the reaction apparatus inside the chemical fume hood.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if the reaction is air or moisture-sensitive.
-
Add the solvent and other reactants to the reaction vessel.
-
-
Addition of this compound:
-
Wearing appropriate PPE, carefully measure the required amount of this compound in the fume hood.
-
Slowly add the reagent to the reaction mixture. Use a syringe or addition funnel for controlled addition, especially for exothermic reactions.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to a safe temperature.
-
Carefully quench the reaction by slowly adding the appropriate quenching solution.
-
Perform the extraction and washing steps as required by the specific procedure.
-
Collect all aqueous and organic layers for proper waste disposal.
-
Purify the product using the intended method (e.g., chromatography, distillation, recrystallization).
-
-
Decontamination and Waste Disposal:
-
Decontaminate all glassware by rinsing with a suitable solvent in the fume hood. Collect the rinsate as halogenated waste.
-
Dispose of all contaminated materials (gloves, pipette tips, etc.) in the designated hazardous waste container.
-
Properly label and store all waste containers for collection by the environmental health and safety department.
-
Visual Workflow
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
